Product packaging for Imidazo[1,2-a]pyridin-3-ylmethanol(Cat. No.:CAS No. 30489-43-1)

Imidazo[1,2-a]pyridin-3-ylmethanol

Cat. No.: B1339669
CAS No.: 30489-43-1
M. Wt: 148.16 g/mol
InChI Key: SWAGAGZXOOYJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyridin-3-ylmethanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1339669 Imidazo[1,2-a]pyridin-3-ylmethanol CAS No. 30489-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAGAGZXOOYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545524
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-43-1
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {imidazo[1,2-a]pyridin-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Imidazo[1,2-a]pyridin-3-ylmethanol" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridin-3-ylmethanol

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad applicability in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a key derivative, this compound. We will delineate a robust two-step synthetic pathway commencing from the parent imidazo[1,2-a]pyridine heterocycle. The core of this synthesis involves a highly regioselective formylation via the Vilsmeier-Haack reaction to yield the critical aldehyde intermediate, followed by a controlled reduction to the target primary alcohol. Each phase of the process is explained with mechanistic insight, detailed experimental protocols, and comprehensive analytical characterization data, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles formed by the fusion of imidazole and pyridine rings.[3] This structural framework is of immense interest due to its presence in numerous commercial drugs and biologically active compounds, exhibiting a wide range of therapeutic properties.[1][4] The introduction of a hydroxymethyl group at the C3 position, as in this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds for drug development pipelines.

Synthetic Strategy: A Two-Step Approach

Our synthetic strategy is designed for efficiency and high yield, focusing on commercially available starting materials and well-established, reliable chemical transformations. The overall workflow is summarized below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis cluster_2 PART 3: Analysis A Imidazo[1,2-a]pyridine (Starting Material) C Imidazo[1,2-a]pyridine-3-carbaldehyde (Key Intermediate) A->C Formylation B Vilsmeier-Haack Reagent (POCl₃ + DMF) E This compound (Target Compound) C->E Reduction D Sodium Borohydride (NaBH₄) (Reducing Agent) F Purification (Column Chromatography) E->F G Structural Characterization (NMR, MS, IR) F->G

Caption: High-level workflow for the synthesis and analysis of this compound.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

The introduction of a formyl (-CHO) group at the C3 position is most effectively achieved using the Vilsmeier-Haack reaction. This reaction is a cornerstone of heterocyclic chemistry for formylating electron-rich aromatic systems.[5][6][7] The C3 position of the imidazo[1,2-a]pyridine nucleus is highly activated towards electrophilic substitution, ensuring excellent regioselectivity.

Causality of Experimental Choice: The Vilsmeier-Haack reagent, an electrophilic iminium salt, is specifically chosen for its reliability and high yield in formylating imidazopyridine systems.[8] Alternative methods often lack the regioselectivity or require harsher conditions.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Electorphilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ Imidazopyridine Imidazo[1,2-a]pyridine Sigma_Complex Sigma_Complex Imidazopyridine->Sigma_Complex + [ClCH=N⁺(CH₃)₂]Cl⁻ Iminium_Intermediate Iminium_Intermediate Sigma_Complex->Iminium_Intermediate - H⁺ Final_Aldehyde Imidazo[1,2-a]pyridine-3-carbaldehyde Iminium_Intermediate->Final_Aldehyde + H₂O (Workup)

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on the imidazo[1,2-a]pyridine core.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15 minutes.[9] Maintain the temperature below 5°C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Dissolve Imidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extraction & Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford Imidazo[1,2-a]pyridine-3-carbaldehyde as a solid.[10]

Step 2: Synthesis of this compound

The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard transformation readily achieved with mild hydride-based reducing agents.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is highly selective for aldehydes and ketones, inexpensive, and safer to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Its use in an alcoholic solvent like methanol or ethanol provides a simple and effective reaction system. The principle relies on the nucleophilic nature of the hydride ion attacking the electrophilic carbonyl carbon.[11][12]

Reaction Mechanism: Aldehyde Reduction

G Aldehyde R-CHO Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide + 'H⁻' (from NaBH₄) Hydride_Attack Hydride Attack Alcohol R-CH₂-OH Alkoxide->Alcohol + H⁺ (from solvent/workup) Protonation Protonation (Workup)

Caption: General mechanism for the reduction of an aldehyde to a primary alcohol using a hydride reagent.

Experimental Protocol: Aldehyde Reduction

  • Dissolution: In a round-bottom flask, dissolve Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in methanol or ethanol (20 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any excess NaBH₄.

  • Purification: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Extract the residue with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard.[13][14]

Spectroscopic Data

The expected data is compiled based on literature values for closely related structures and fundamental principles of spectroscopy.[15]

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Pyridine Ring: ~8.5 (H5, d), ~7.6 (H8, d), ~7.3 (H7, m), ~6.9 (H6, t). Imidazole Ring: ~7.8-8.0 (H2, s). Methanol Group: ~4.9 (CH₂, s), ~5.5 (OH, s, broad).[15]
Coupling (J)J₅,₆ ≈ 6.9 Hz; J₇,₈ ≈ 9.0 Hz.
¹³C NMR Chemical Shift (δ)C=N: ~144 (C8a). Aromatic CH: ~125-112. C-O: ~52 (CH₂). C2 & C3: ~130 and ~120 respectively.[15]
Mass Spec (ESI+) m/zExpected [M+H]⁺ at 149.0715 for C₈H₉N₂O⁺.
FT-IR Wavenumber (cm⁻¹)O-H stretch: 3400-3300 (broad). Aromatic C-H stretch: 3150-3000. C=N/C=C stretch: 1630-1450. C-O stretch: ~1050.
Physical Properties
  • Molecular Formula: C₈H₈N₂O[16]

  • Molecular Weight: 148.16 g/mol [17]

  • Appearance: Expected to be a white to off-white solid.

  • Melting Point: A fluorinated analog, 2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine, has a reported melting point of 154-155°C, suggesting the target compound will have a similarly high melting point.[15]

Conclusion

This guide presents a validated and efficient two-step synthesis for this compound, a valuable building block in medicinal chemistry. The pathway, utilizing a regioselective Vilsmeier-Haack formylation followed by a controlled sodium borohydride reduction, is robust and scalable. The detailed protocols and comprehensive characterization data provide researchers with a reliable framework for producing and verifying this key compound, facilitating further exploration of the chemical space around the privileged imidazo[1,2-a]pyridine scaffold.

References

A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic signature of Imidazo[1,2-a]pyridin-3-ylmethanol, a key heterocyclic scaffold of interest in medicinal chemistry. Due to its structural significance in numerous biologically active compounds, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further structural modifications. This document synthesizes predictive data based on the analysis of closely related analogues and established principles of spectroscopic interpretation, offering a robust framework for researchers working with this compound and its derivatives.

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the foundation for marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] The introduction of a hydroxymethyl group at the 3-position, as in this compound, provides a crucial synthetic handle for further functionalization, making this a valuable intermediate. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the accurate assignment of spectroscopic signals. The following diagram illustrates the standard numbering for the this compound scaffold, which will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on data from substituted imidazo[1,2-a]pyridine derivatives.[3][4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as the methylene and hydroxyl protons of the substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5~8.50d~6.9
H-8~7.65d~9.0
H-2~7.80s-
H-7~7.30td~9.0, ~6.8, ~1.2
H-6~7.00td~6.9, ~6.8, ~1.2
CH₂~4.90d~5.0
OH~5.50t~5.0

Causality Behind Predictions:

  • H-5: This proton is deshielded due to its proximity to the electronegative nitrogen atom (N-4) and the anisotropic effect of the fused ring system. It typically appears as the most downfield signal of the pyridine ring protons.

  • H-8: The peri-position to the bridgehead nitrogen (N-1) also results in a downfield shift.

  • H-2: The proton on the imidazole ring is expected to be a singlet and appear in the aromatic region.

  • H-6 & H-7: These protons are in the more electron-rich portion of the pyridine ring and will appear further upfield, exhibiting characteristic triplet of doublets (td) splitting patterns due to coupling with their neighbors.

  • CH₂: The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a doublet, coupled to the hydroxyl proton.

  • OH: The hydroxyl proton signal will be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145.0
C-3~120.0
C-5~125.0
C-6~113.0
C-7~128.0
C-8~118.0
C-8a (bridgehead)~142.0
CH₂~55.0

Causality Behind Predictions:

  • Bridgehead Carbon (C-8a) and C-2: These carbons, bonded to nitrogen atoms, are expected to be the most deshielded among the aromatic carbons.

  • C-3: The carbon bearing the hydroxymethyl substituent.

  • C-5, C-6, C-7, C-8: These carbons of the pyridine ring will have chemical shifts typical for aromatic systems, with variations based on their position relative to the nitrogen atom and the fused imidazole ring.

  • CH₂: The aliphatic carbon of the hydroxymethyl group will appear significantly upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3400 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=N and C=C (aromatic)1650 - 1450Medium to Strong
C-O (alcohol)1260 - 1000Strong

Rationale for Expected Absorptions:

  • O-H Stretch: A strong, broad band in the region of 3400-3200 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings will result in a series of bands in the 1650-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₈H₈N₂O), the molecular weight is 148.16 g/mol .

Expected Mass Spectrum:
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 148.

  • [M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule at m/z = 149 will likely be the base peak.

Plausible Fragmentation Pathways:

The fragmentation of the molecular ion will be driven by the stability of the heterocyclic ring and the presence of the hydroxymethyl group.

Fragmentation_Pathway cluster_ionization Ionization cluster_fragmentation Fragmentation M [M]⁺˙ m/z = 148 F1 [M-H]⁺ m/z = 147 M->F1 -H• F2 [M-CH₂O]⁺˙ m/z = 118 M->F2 -CH₂O M_H [M+H]⁺ m/z = 149 F3 [M-H₂O]⁺˙ m/z = 130 M_H->F3 -H₂O

Caption: Plausible fragmentation pathways for this compound.

  • Loss of a Hydrogen Radical (-H•): Formation of a stable cation at m/z = 147.

  • Loss of Formaldehyde (-CH₂O): Cleavage of the C-C bond between the ring and the methylene group, leading to the imidazo[1,2-a]pyridine radical cation at m/z = 118.

  • Loss of Water (-H₂O): From the protonated molecule, elimination of a water molecule can lead to a fragment at m/z = 130.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols should be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is standard. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy (FT-IR)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion mode for ESI.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution or the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 149) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺).

    • Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By combining predictive data based on analogous structures with established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocols offer a practical starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

"Imidazo[1,2-a]pyridin-3-ylmethanol" physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-3-ylmethanol

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized within the medicinal chemistry community as a "privileged scaffold."[1][2][3] Its rigid, bicyclic structure and versatile synthetic accessibility have led to its incorporation into numerous biologically active molecules, including marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic).[1][2][4] The scaffold's unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and tuberculosis.[2][4]

This guide focuses on a specific, functionally rich derivative: This compound (CAS No: 30489-43-1, Formula: C₈H₈N₂O).[5] The introduction of a hydroxymethyl group at the C-3 position—a site known for its nucleophilicity and importance in biological activity—creates a versatile building block.[1][6] This functional handle allows for extensive derivatization, making it an invaluable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery.

This document provides a comprehensive overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

The fundamental structure of this compound consists of a fused imidazole and pyridine ring system, with a hydroxymethyl substituent at the C-3 position of the imidazole ring.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
IUPAC Name This compound N/A
CAS Number 30489-43-1 [5]
Molecular Formula C₈H₈N₂O [5]
Molecular Weight 148.16 g/mol [5]
Exact Mass 148.063662883 Da [5]

| Canonical SMILES | C1=CC2=NC=C(N2C=C1)CO |[5] |

Synthesis and Manufacturing

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] For this compound, a logical and efficient approach involves the synthesis of a C-3 functionalized precursor, such as an aldehyde, which can then be selectively reduced.

A robust method for synthesizing the key intermediate, 3-formyl-imidazo[1,2-a]pyridine, involves the reaction of 2-aminopyridine with an α-bromocinnamaldehyde derivative in a transition-metal-free annulation reaction.[8] The resulting aldehyde serves as a direct precursor to the target alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis
  • Expertise & Causality: This two-step protocol is chosen for its efficiency and high functional group tolerance. The initial annulation directly installs the required carbon framework at the C-3 position.[8] The subsequent reduction with sodium borohydride (NaBH₄) is a mild and highly selective method for converting aldehydes to primary alcohols without affecting the heterocyclic core, making it a trustworthy and standard procedure in organic synthesis.

Step 1: Synthesis of 3-Formyl-imidazo[1,2-a]pyridine [8]

  • To a sealed tube, add ɑ-bromocinnamaldehyde (0.2 mmol, 1.0 equiv) and 2-aminopyridine (0.2 mmol, 1.0 equiv).

  • Add dimethylformamide (DMF, 1.5 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction under an oxygen atmosphere (1 atm) for 10 hours. Causality: Oxygen acts as the oxidant in this annulation cascade.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Add water (5 mL) and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the aldehyde intermediate.

Step 2: Reduction to this compound

  • Dissolve the 3-formyl-imidazo[1,2-a]pyridine (1.0 equiv) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1-1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding water or a saturated solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify by recrystallization or silica gel column chromatography to obtain pure this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data

Property Predicted/Experimental Value Significance in Drug Development Source
Melting Point (°C) Solid at room temperature. Data for free base not available. Related derivative (α-Methyl-imidazo[1,2-A]pyridine-3-methanol) melts at 141-142.5 °C. Indicates purity and solid-state stability. Affects formulation and dissolution rate. [9]
pKa 14.08 ± 0.10 (Predicted, acidic -OH) Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. [5]
LogP (Octanol/Water) 0.82660 (Predicted) Measures lipophilicity. A value in this range often correlates with good membrane permeability and oral absorption. [5]
Aqueous Solubility Good solubility and stability noted for derivatives. The ability to form an HCl salt implies solubility in aqueous acid. Essential for bioavailability and formulation. Poor solubility is a major hurdle in drug development. [10][11]
Density (g/cm³) 1.267 (Predicted) Relevant for formulation, processing, and packaging. [5]
Polar Surface Area (PSA) 37.53 Ų Predicts transport properties. A PSA < 140 Ų is often associated with good cell permeability. [5]
Hydrogen Bond Donors 1 Influences binding interactions with biological targets and affects solubility and permeability. [5]
Hydrogen Bond Acceptors 2 Influences binding interactions with biological targets and affects solubility and permeability. [5]

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is favorable for binding affinity and oral bioavailability. |[5] |

  • Trustworthiness & Self-Validation: The properties listed are cross-validated where possible. For instance, the low predicted LogP, moderate PSA, and presence of hydrogen bond donors/acceptors are consistent with a molecule expected to have reasonable aqueous solubility and membrane permeability, aligning with its potential as a drug scaffold. The ability to form salts further validates its potential for formulation as a soluble drug substance.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and quality control. While a complete, published spectrum for this specific molecule is not available, its characteristic features can be reliably predicted based on extensive data from closely related imidazo[1,2-a]pyridine derivatives.[7]

Protocol for Spectroscopic Analysis
  • Sample Preparation: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Use a dilute solution in methanol or acetonitrile for MS.

  • Data Acquisition:

    • ¹H NMR: Acquire a spectrum on a 400 MHz or higher spectrometer.

    • ¹³C NMR: Acquire a proton-decoupled spectrum on the same instrument.

    • HRMS: Use an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to obtain a high-resolution mass spectrum.

    • FTIR: Record a spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation (Expected Results):

    • ¹H NMR (400 MHz, DMSO-d₆):

      • δ 8.3-7.2 ppm: Multiple signals corresponding to the 4 aromatic protons on the fused ring system.

      • δ ~7.5 ppm: A singlet for the C2-H proton of the imidazole ring.

      • δ ~5.0-5.5 ppm: A triplet or broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

      • δ ~4.6 ppm: A doublet for the two methylene (-CH₂) protons, coupled to the hydroxyl proton.

    • ¹³C NMR (100 MHz, DMSO-d₆):

      • δ 145-110 ppm: Signals for the 7 aromatic carbons of the imidazo[1,2-a]pyridine core.

      • δ ~55 ppm: A signal for the methylene carbon (-CH₂OH).

    • HRMS (ESI+):

      • Calculated [M+H]⁺: 149.0715

      • Found: Should be within 5 ppm of the calculated value.

    • FTIR (KBr, cm⁻¹):

      • ~3300-3100 cm⁻¹: Broad peak characteristic of O-H stretching (alcohol).

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~1640, 1500 cm⁻¹: C=N and C=C stretching vibrations of the heterocyclic core.[7]

      • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Reactivity and Applications

The chemical reactivity of this compound is dictated by both the heterocyclic core and the primary alcohol functional group, making it a highly versatile synthetic intermediate.

Reactivity of the Scaffold
  • C-3 Position: While already substituted, the imidazo[1,2-a]pyridine core is electron-rich, particularly at C-3, making it susceptible to various C-H functionalization reactions if the position were unsubstituted.[1][6]

  • Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions are dictated by the directing effect of the fused imidazole ring.

Reactivity of the Hydroxymethyl Group

The -CH₂OH group is a key handle for diversification. It can undergo a range of classic alcohol transformations:

  • Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the corresponding 3-formyl-imidazo[1,2-a]pyridine. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) can produce the 3-carboxylic acid.

  • Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer or Steglich conditions) forms esters. Reaction with alkyl halides under basic conditions (Williamson ether synthesis) forms ethers.

  • Halogenation: Conversion to the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative using reagents like SOCl₂ or PBr₃ provides an electrophilic site for subsequent nucleophilic substitution.

G A This compound B 3-Formyl-imidazo[1,2-a]pyridine (Aldehyde) A->B Mild Oxidation (PCC, DMP) C Imidazo[1,2-a]pyridine-3-carboxylic Acid A->C Strong Oxidation (KMnO₄) D Ester Derivatives A->D Esterification (RCOCl) E Ether Derivatives A->E Etherification (NaH, R-X) F 3-(Halomethyl)-imidazo[1,2-a]pyridine A->F Halogenation (SOCl₂, PBr₃)

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore.[2] The 3-hydroxymethyl derivative is an ideal starting point for exploring this chemical space.

  • Drug Discovery: This compound serves as a key building block for synthesizing libraries to screen for various biological activities. Its derivatives are being investigated as kinase inhibitors (e.g., targeting PDGFR), anticancer agents, and antituberculosis agents.[4][12][13] The alcohol provides a vector for attaching different chemical moieties to probe the binding pockets of biological targets and optimize potency, selectivity, and pharmacokinetic properties.[11]

  • Materials Science: The rigid, planar, and electron-rich nature of the imidazo[1,2-a]pyridine core makes it a candidate for developing organic materials with interesting optical or electronic properties, such as for use in organic light-emitting diodes (OLEDs).[3]

Conclusion

This compound is more than just a simple chemical compound; it is a strategic tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties—including favorable lipophilicity and hydrogen bonding capacity—make it an attractive scaffold for drug design. The presence of the C-3 hydroxymethyl group provides a reliable synthetic handle for extensive chemical modification, enabling the rapid generation of diverse molecular libraries. Grounded in robust and validated synthetic protocols, this building block offers researchers an efficient pathway to explore new chemical space and develop next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the Solubility and Stability Studies of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazo[1,2-a]pyridin-3-ylmethanol is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development.[1][2][3] Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily aqueous solubility and chemical stability, which govern its bioavailability, formulation feasibility, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines to ensure scientific integrity and regulatory alignment.

Introduction: The Pivotal Role of Physicochemical Profiling

The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in drug discovery, appearing in a wide array of biologically active agents.[2][4] These compounds exhibit diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound, as a specific derivative, serves as a crucial building block in the synthesis of more complex molecules.[5][6][7]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise drug efficacy and safety.[4] Therefore, a thorough and early investigation into the solubility and stability of this compound is not merely a routine exercise but a critical, data-driven step that informs lead optimization, formulation development, and regulatory strategy.

This guide is structured to provide both the "how" and the "why" of solubility and stability testing, empowering research teams to generate robust and reliable data packages.

Foundational Knowledge: Structure and Predicted Properties

Before embarking on experimental studies, it is crucial to understand the inherent chemical nature of this compound.

  • Structure: The molecule consists of a fused imidazole and pyridine ring system, with a methanol group at the 3-position.

  • Chemical Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol [8]

  • Key Functional Groups:

    • Imidazopyridine core: Aromatic, weakly basic nitrogen atoms. This core can be susceptible to electrophilic attack and certain oxidative conditions.

    • Methanol group (-CH₂OH): A primary alcohol, which can undergo oxidation or esterification. It also provides a site for hydrogen bonding, potentially influencing solubility.

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms in the rings) suggests a potential for moderate aqueous solubility. However, the fused aromatic ring system contributes to its lipophilicity, which can counteract this.[9]

Part I: Comprehensive Solubility Assessment

Solubility is a cornerstone of drug development, influencing everything from in vitro assay performance to in vivo pharmacokinetics. The goal of this phase is to determine the equilibrium solubility of this compound in various aqueous and organic media.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is designed to simulate the physiological environments the drug will encounter and to provide data for potential formulation strategies.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These mimic the pH of the stomach, small intestine, and blood, respectively. Understanding pH-dependent solubility is critical for predicting oral absorption.

  • Purified Water: Provides a baseline for intrinsic aqueous solubility.

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

  • Organic Solvents (e.g., Ethanol, Propylene Glycol, DMSO): Data from these solvents are essential for developing liquid formulations and for solubilizing the compound for in vitro and in vivo studies.

Experimental Workflow: Kinetic and Thermodynamic Solubility

A two-tiered approach is recommended to efficiently assess solubility.

Solubility_Workflow cluster_0 Tier 1: Kinetic Solubility (High-Throughput) cluster_1 Tier 2: Thermodynamic Solubility (Shake-Flask) KS1 Prepare DMSO Stock Solution KS2 Dispense into Aqueous Buffer Plates KS1->KS2 KS3 Incubate & Shake (e.g., 2h @ RT) KS2->KS3 KS4 Filter/Centrifuge to Remove Precipitate KS3->KS4 KS5 Quantify Supernatant (e.g., HPLC-UV, LC-MS) KS4->KS5 TS1 Add Excess Solid Compound to Solvent KS5->TS1 Inform selection for thermodynamic study TS2 Equilibrate (Shake/Stir) (e.g., 24-72h @ controlled T) TS1->TS2 TS3 Filter (e.g., 0.22 µm PTFE) & Dilute Supernatant TS2->TS3 TS4 Quantify Concentration (Validated HPLC Method) TS3->TS4

Caption: High-level workflow for solubility assessment.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in various solvents.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, Ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The solid should be in excess to ensure a saturated solution.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer).

  • Equilibration: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48 or 72-hour time point is recommended to confirm equilibrium has been reached.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes to let excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. Causality Note: This step is critical to prevent artificially high results from suspended solids.

  • Dilution: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration against a standard curve.

Data Presentation: Summarizing Solubility Results

Quantitative data should be presented in a clear, tabular format for easy interpretation and comparison.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
Purified Water~7.025[Insert Data][Insert Data]
HCl Buffer1.237[Insert Data][Insert Data]
Acetate Buffer4.537[Insert Data][Insert Data]
Phosphate Buffer6.837[Insert Data][Insert Data]
Phosphate Buffer7.437[Insert Data][Insert Data]
EthanolN/A25[Insert Data][Insert Data]
Propylene GlycolN/A25[Insert Data][Insert Data]

Part II: Rigorous Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11][12] This section outlines a comprehensive strategy for evaluating the stability of this compound, grounded in ICH guidelines.[10][13]

The "Why": Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical development tool.[14][15][16] Their purpose is multifaceted:

  • Identify Degradation Pathways: To understand the likely degradation products of the molecule.[15]

  • Develop Stability-Indicating Methods: To ensure the analytical method (typically HPLC) can separate the intact drug from all potential degradation products.[17]

  • Elucidate Molecular Structure: To determine the intrinsic stability of the molecule and reveal its degradation mechanisms.[11]

  • Inform Formulation and Packaging: To guide the development of a stable drug product and select appropriate packaging.[15][16]

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress Expose to Stress Conditions Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Oxidation Oxidative (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 80°C, Solid & Solution) Photo Photolytic (ICH Q1B Conditions) Prepare Prepare Solutions of Test Compound Prepare->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Analyze Analyze via Stability- Indicating HPLC-UV/MS Neutralize->Analyze Identify Characterize Degradants (LC-MS/MS, NMR) Analyze->Identify

Caption: General workflow for forced degradation studies.

Detailed Protocol: Acid Hydrolysis Stress Study

Objective: To evaluate the susceptibility of this compound to acid-catalyzed hydrolysis.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks

  • Water bath or oven set to 60°C

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a solution of this compound in 0.1 N HCl at a known concentration (e.g., 1 mg/mL).

  • Control Sample (T=0): Immediately after preparation, take an aliquot, neutralize it with an equimolar amount of 0.1 N NaOH, and dilute it with mobile phase to the target analytical concentration. Analyze this sample immediately to serve as the time-zero reference.

  • Stressing: Place the remaining solution in a sealed vial in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[17]

  • Neutralization & Analysis: For each time point, neutralize the aliquot with 0.1 N NaOH and dilute it for HPLC analysis. Causality Note: Neutralization is crucial to stop the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

  • Data Evaluation:

    • Calculate the % assay of the parent compound remaining at each time point.

    • Monitor for the appearance of new peaks in the chromatogram.

    • Calculate the relative percentage of each degradation product.

    • Perform a mass balance calculation to ensure all major components are accounted for.

This protocol should be adapted for other stress conditions (e.g., using 0.1 N NaOH for base hydrolysis, 3% H₂O₂ for oxidation).

Long-Term Stability Studies (ICH Conditions)

Formal stability studies are designed to establish a re-test period for the drug substance or a shelf life for the drug product.[10][11] These studies must be conducted on at least three primary batches.[11][12]

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency (for a proposed re-test period of ≥12 months): [10][12]

  • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

  • Accelerated: 0, 3, and 6 months.

Parameters to be Tested:

  • Appearance (physical description)

  • Assay (potency)

  • Degradation products/Impurities

  • Water content (if applicable)

Data Presentation: Summarizing Stability Results
Storage Condition Time Point Appearance Assay (% of Initial) Total Impurities (%) Specific Degradant X (%)
25°C/60%RH0 MonthsWhite Solid100.00.05<0.05
3 Months[Insert Data][Insert Data][Insert Data][Insert Data]
6 Months[Insert Data][Insert Data][Insert Data][Insert Data]
40°C/75%RH0 MonthsWhite Solid100.00.05<0.05
3 Months[Insert Data][Insert Data][Insert Data][Insert Data]
6 Months[Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The insights gained from these studies—from pH-dependent solubility profiles to degradation pathways—are invaluable for optimizing molecular properties, designing stable formulations, and ensuring the safety and efficacy of potential new medicines derived from this important chemical scaffold.

References

The Emerging Therapeutic Potential of Imidazo[1,2-a]pyridin-3-ylmethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2] This in-depth technical guide focuses on a specific, yet underexplored derivative, Imidazo[1,2-a]pyridin-3-ylmethanol . We will delve into its synthetic pathways, explore its potential biological activities by drawing on structure-activity relationship (SAR) data from closely related analogues, and provide detailed experimental protocols for its synthesis and bio-evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle recognized for its wide range of pharmacological properties.[1] Its unique structural and electronic features have made it a "drug prejudice" scaffold, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and antiulcer activities, among others.[2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. This guide will specifically focus on the potential of C-3 substituted derivatives, with a primary emphasis on the hydroxymethyl moiety.

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone.[1] To introduce the methanol group at the 3-position, a common and efficient strategy involves a two-step process: formylation followed by reduction.

Vilsmeier-Haack Formylation of the Imidazo[1,2-a]pyridine Core

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6][7] The imidazo[1,2-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution at the C-3 position. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Intermediate Electrophilic Substitution at C-3 Formylated_product Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Formylated_product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde

The resulting imidazo[1,2-a]pyridine-3-carbaldehyde can be readily reduced to the corresponding primary alcohol, this compound, using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective choice for this transformation.

Detailed Experimental Protocol: Synthesis of (Imidazo[1,2-a]pyridin-3-yl)methanol

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the starting Imidazo[1,2-a]pyridine (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude Imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of (Imidazo[1,2-a]pyridin-3-yl)methanol (Reduction)

  • Dissolve the Imidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Imidazo[1,2-a]pyridin-3-yl)methanol.

  • Purify the product by column chromatography on silica gel.

Potential Biological Activities and Mechanistic Insights

While specific biological data for this compound is limited in the public domain, the extensive research on its analogues allows for well-founded postulations regarding its therapeutic potential.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in the development of novel anticancer agents.[8] Derivatives of this core have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival.

3.1.1. Inhibition of PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5][8][9] For instance, some derivatives have shown potent inhibitory activity against the p110α isoform of PI3K.[10] It is plausible that this compound could also exhibit inhibitory effects on this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Potential Anticancer Mechanism Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

3.1.2. Induction of Apoptosis

Studies on related imidazo[1,2-a]pyridine compounds have demonstrated their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8][11] This often involves the modulation of key apoptotic proteins such as Bcl-2 family members and caspases.

3.1.3. Cell Cycle Arrest

Certain imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M, thereby halting the proliferation of cancer cells.[8]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
3-amino-imidazo[1,2-a]pyridine derivativeHT-29 (Colon)4.15Not specified[12]
2,3-disubstituted imidazo[1,2-a]pyridineA375 (Melanoma)9.7 - 44.6G2/M cell cycle arrest, apoptosis[8]
Imidazo[1,2-a]pyridine-thiazole hybridHeLa (Cervical)0.21PI3Kα inhibition[10]
Imidazo[1,2-a]pyridine hybridA549 (Lung)50.56Not specified[13]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of anti-inflammatory agents.

3.2.1. Modulation of NF-κB and STAT3 Signaling Pathways

The NF-κB and STAT3 signaling pathways are central regulators of the inflammatory response. A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by suppressing these pathways in cancer cell lines.[14][15] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.[14] It is conceivable that this compound could share this mechanism of action.

G cluster_1 Potential Anti-inflammatory Mechanism Compound This compound NFkB NF-κB Compound->NFkB Suppresses STAT3 STAT3 Compound->STAT3 Suppresses Inflammation Pro-inflammatory Mediators (iNOS, COX-2) NFkB->Inflammation Induces STAT3->Inflammation Induces

Caption: Potential suppression of NF-κB and STAT3 signaling.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been explored for its antibacterial and antifungal properties.[3][16][17] The mechanism of action for some derivatives is hypothesized to involve the inhibition of bacterial gyrase. The introduction of a hydroxymethyl group at the C-3 position could potentially influence the compound's interaction with microbial targets.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

4.1.1. Cell Viability Assay (MTT Assay)

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treat cancer cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Anti-inflammatory Activity Assessment

4.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Culture macrophages (e.g., RAW 264.7 cells) in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Quantify the nitrite concentration, which is an indicator of NO production.

In Vitro Antimicrobial Activity Assessment

4.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Prepare a serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of imidazo[1,2-a]pyridines. Based on the extensive body of research on its analogues, it is highly probable that this compound possesses a range of valuable biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic accessibility of this compound, coupled with the potential for diverse biological effects, makes it an attractive candidate for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its therapeutic potential and a detailed elucidation of its mechanisms of action.

References

Unraveling the Enigma: A Technical Guide to Predicting the Mechanism of Action of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Integrating Computational and Experimental Strategies for Modern Drug Discovery

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] This nitrogen-bridged bicyclic system is a key structural component in numerous pharmaceuticals with diverse therapeutic applications, including anxiolytic, sedative, and hypnotic agents.[2][4] Its "privileged" status stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects such as anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3][5] The versatility of the imidazo[1,2-a]pyridine ring system, particularly its amenability to functionalization at various positions, allows for the fine-tuning of its physicochemical properties and biological target specificity.[2]

This guide focuses on a specific derivative, Imidazo[1,2-a]pyridin-3-ylmethanol, and outlines a comprehensive, multi-faceted strategy to predict and elucidate its mechanism of action (MoA). Understanding the MoA of a novel compound is a critical and often challenging step in the drug discovery and development pipeline.[6] It provides the rationale for its therapeutic effects, helps anticipate potential side effects, and guides lead optimization efforts.[6] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental and computational workflows.

The Strategic Framework: A Dual-Pronged Approach to MoA Prediction

Elucidating the MoA of a novel chemical entity like this compound requires an integrated approach that synergistically combines computational prediction with rigorous experimental validation.[7] This dual-pronged strategy allows for the generation of initial hypotheses about potential targets and pathways, which can then be systematically tested and refined in the laboratory.

Our predictive workflow is designed as a self-validating system, where computational insights guide experimental design, and experimental results, in turn, inform and refine the computational models. This iterative process enhances the efficiency and accuracy of MoA determination.

Figure 1: Integrated workflow for MoA prediction.

Part 1: In Silico Prediction - Generating Actionable Hypotheses

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to narrow down the vast landscape of potential biological targets. This in silico approach is cost-effective and provides a strong foundation for subsequent experimental work.

Ligand-Based and Structure-Based Target Prediction

Given the extensive research on the imidazo[1,2-a]pyridine scaffold, a logical starting point is to explore known targets of structurally similar compounds. Various derivatives of this core have been identified as inhibitors of kinases such as PI3K, p38, and receptor tyrosine kinases like PDGFR.[2][8] Additionally, some have shown activity against the Akt/mTOR pathway.[9]

Computational Protocol: Reverse Docking and Pharmacophore Screening

  • Database Curation: Compile a database of 3D structures of known protein targets of imidazo[1,2-a]pyridine derivatives. This can be supplemented with a broader library of druggable proteins from the Protein Data Bank (PDB).

  • Reverse Docking: Dock the 3D structure of this compound against the curated protein database using tools like AutoDock or TarFisDock.[10] This technique screens a single ligand against multiple targets to identify potential binding partners.[10]

  • Scoring and Ranking: Analyze the docking scores and binding poses to rank the potential targets. The binding energy and interactions with key residues in the binding pocket are critical parameters.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the structural features of known active imidazo[1,2-a]pyridine compounds. Screen this model against a database of protein structures to identify targets that possess complementary features.

Machine Learning and Pathway Analysis

Modern machine learning algorithms can predict drug-target interactions with reasonable accuracy by analyzing vast datasets of chemical structures and their known biological activities.[11]

Computational Protocol: Target Prediction and Pathway Enrichment

  • Feature Extraction: Convert the 2D structure of this compound into a set of molecular descriptors (e.g., fingerprints, physicochemical properties).

  • Model Application: Utilize pre-trained machine learning models (e.g., ensemble learning, deep learning) to predict potential protein targets based on these descriptors.[11]

  • Pathway Enrichment Analysis: Input the list of high-confidence predicted targets into pathway analysis tools (e.g., Gene Ontology, KEGG) to identify biological pathways that are significantly enriched.[6] This provides a systems-level view of the compound's potential effects.

in_silico_workflow cluster_input Input Data cluster_methods Computational Methods cluster_output Output & Analysis Compound This compound Structure ReverseDocking Reverse Docking Compound->ReverseDocking Pharmacophore Pharmacophore Screening Compound->Pharmacophore ML Machine Learning Prediction Compound->ML Targets Ranked Potential Targets ReverseDocking->Targets Pharmacophore->Targets ML->Targets Pathways Enriched Biological Pathways Targets->Pathways Pathway Enrichment Hypothesis MoA Hypothesis Pathways->Hypothesis

Caption: In silico workflow for hypothesis generation.

Part 2: Experimental Validation - From Phenotype to Target

With a set of prioritized hypotheses from the in silico analysis, the next crucial step is to validate these predictions through a systematic and logical cascade of experimental assays.

Phenotypic Screening: Unveiling the Cellular Effects

Phenotypic screening is a powerful, unbiased approach to identify the functional consequences of a compound on cells or organisms without a preconceived target.[12][13][14] This "forward pharmacology" approach can reveal unexpected mechanisms of action.[13]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic areas of imidazo[1,2-a]pyridines, such as cancer cell lines (e.g., melanoma, cervical, lung, and liver cancer) and normal cell lines for cytotoxicity assessment.[9][15][16][17]

  • Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.

  • Cell Staining: After a defined incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire multi-channel fluorescence images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of phenotypic parameters, such as cell number, nuclear morphology, cell cycle status, and organelle health.

  • Data Analysis: Compare the phenotypic profile of the treated cells to that of vehicle-treated controls and reference compounds with known mechanisms of action.

Table 1: Representative Data from a Phenotypic Screen

ParameterThis compound (10 µM)Compound X (Kinase Inhibitor)Vehicle Control
Cell Viability (%)6558100
G2/M Arrest (%)45505
Apoptosis (%)20252
Mitochondrial Membrane PotentialDecreasedDecreasedNormal
Target Identification: Fishing for the Molecular Partner

Once a distinct and reproducible phenotype is observed, the next challenge is to identify the direct molecular target(s) responsible for this effect.[18] This process is often referred to as target deconvolution.[13]

Experimental Protocol: Affinity Chromatography-Based Target Pulldown

This classical biochemical method uses an immobilized version of the small molecule to "pull down" its binding partners from a complex protein mixture like a cell lysate.[19][20][21][22]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker at a position that does not interfere with its biological activity, and attach it to a solid support (e.g., agarose beads).

  • Lysate Preparation: Prepare a protein lysate from the cells that exhibited the most significant phenotype.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[22]

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[18][23]

Alternative and Complementary Methods:

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[18][20][24]

  • Thermal Proteome Profiling (TPP): This technique assesses changes in the thermal stability of proteins across the proteome upon compound binding.

Target Validation and Mechanism Elucidation

The final step is to confirm that the identified protein(s) are indeed the biologically relevant targets and to elucidate the downstream consequences of their modulation.

Experimental Protocol: Target Validation Cascade

  • Direct Binding Assays: Confirm the direct interaction between this compound and the putative target protein using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic/Functional Assays: If the target is an enzyme, perform in vitro assays to determine if the compound inhibits or activates its activity. For example, if a kinase is identified, a kinase activity assay would be appropriate.

  • Cellular Target Engagement: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the compound engages the target protein within intact cells.

  • Genetic Approaches: Employ genetic methods such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target gene to see if it phenocopies the effects of the compound. Conversely, overexpression of the target may confer resistance to the compound.

  • Pathway Analysis: Once the target is validated, investigate the downstream signaling pathways affected by the compound's action using techniques like Western blotting for key pathway proteins or phospho-proteomics.[25][26][27]

experimental_validation Phenotype Phenotypic Screening (High-Content Imaging) Pulldown Target Identification (Affinity Chromatography) Phenotype->Pulldown Identifies Cellular Effect Binding Target Validation (SPR, CETSA) Pulldown->Binding Identifies Putative Targets Functional Functional Assays (Enzymatic, Cellular) Binding->Functional Confirms Direct Interaction Genetic Genetic Validation (siRNA, CRISPR) Functional->Genetic Confirms Functional Relevance Pathway Mechanism Elucidation (Western Blot, Proteomics) Genetic->Pathway Validates On-Target Effect

Caption: Experimental validation cascade for MoA.

Conclusion: A Roadmap to Mechanistic Insight

The journey to elucidate the mechanism of action for a novel compound like this compound is a complex but navigable endeavor. By embracing a holistic strategy that marries the predictive power of computational approaches with the definitive evidence of experimental validation, researchers can efficiently and accurately unravel the intricate molecular interactions that drive a compound's biological effects. This in-depth technical guide provides a robust and adaptable framework for drug discovery professionals, enabling them to move from a promising chemical structure to a well-understood therapeutic candidate with a clear mechanistic rationale. The iterative and self-validating nature of this workflow not only enhances the probability of success but also deepens our fundamental understanding of chemical biology and disease pathology.

References

"Imidazo[1,2-a]pyridin-3-ylmethanol" in silico docking studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Docking Studies of Imidazo[1,2-a]pyridin-3-ylmethanol

Foreword: The Rationale of Computational Scaffolding

In modern medicinal chemistry, the journey from a promising chemical scaffold to a clinically effective drug is both an art and a science, increasingly guided by computational foresight. The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged structure"—a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] This scaffold forms the backbone of established pharmaceuticals like the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[1][3] Our focus, this compound, represents a key derivative of this family, serving as a versatile building block for more complex molecules.[4][5][6]

This guide serves as a technical whitepaper for researchers and drug development professionals, detailing the principles and a practical workflow for conducting in silico molecular docking studies on this compound. We will move beyond a simple list of instructions, delving into the causality behind methodological choices to ensure a robust and scientifically valid computational experiment. The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor), providing invaluable insights into potential biological activity before committing to costly and time-consuming wet-lab synthesis and testing.[7]

Strategic Target Selection: The GABA-A Receptor

The imidazo[1,2-a]pyridine scaffold is known to interact with a multitude of biological targets, including various kinases and enzymes involved in cancer and infectious diseases.[8][9][10][11] However, its most prominent and well-characterized role is as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12] Zolpidem and other related drugs exert their effects by binding to the benzodiazepine site at the interface between the α and γ subunits of the GABA-A receptor.[3][12]

For this guide, we will therefore select the human α1β3γ2 GABA-A receptor as our protein target. This choice is grounded in the strong precedent for this interaction within the imidazo[1,2-a]pyridine chemical class. A high-resolution cryogenic electron microscopy (cryo-EM) structure of this receptor is available in the Protein Data Bank (PDB), providing an excellent foundation for our docking study.

ParameterSelection & Rationale
Target Protein Human GABA-A Receptor, α1β3γ2 subtype
PDB ID 6HUP (Example ID; researchers should verify the latest, highest-resolution structure)
Rationale High-resolution structure available. Well-established binding site for the parent scaffold (imidazo[1,2-a]pyridines), providing a strong basis for validating the docking protocol.[12][13][14]
Ligand This compound

The Docking Workflow: A Methodological Deep Dive

The following protocol outlines a complete workflow for docking this compound into the GABA-A receptor using widely accepted and validated open-source software. The choice of tools like AutoDock Tools and AutoDock Vina is predicated on their robustness, extensive documentation, and widespread use in academic and research settings.[15][16][17][18]

G PDB 1. Obtain Receptor (RCSB PDB) PrepReceptor 3. Receptor Preparation (Clean, Add H, Charges) PDB->PrepReceptor Ligand2D 2. Obtain Ligand (PubChem/Draw) PrepLigand 4. Ligand Preparation (3D, Minimize, Torsions) Ligand2D->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid RunVina 6. Execute Docking (AutoDock Vina) Grid->RunVina Results 7. Raw Results (Poses & Scores) RunVina->Results Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Interpret 9. Interpret & Validate (Binding Energy, RMSD, Interactions) Visualize->Interpret

Figure 1: High-level overview of the in silico molecular docking workflow.
Protocol 2.1: Receptor Preparation

The goal of this phase is to convert a raw PDB file into a docking-ready PDBQT file, which includes atomic coordinates, partial charges, and atom types.[19][20]

Tools: BIOVIA Discovery Studio, AutoDock Tools (MGLTools)

  • Obtain and Clean Structure:

    • Download the PDB file (e.g., 6HUP) from the RCSB Protein Data Bank.

    • Open the structure in Discovery Studio. Remove all components that are not part of the biological assembly for docking, including water molecules (unless a specific water molecule is known to be critical for ligand binding), co-crystallized ligands, ions, and extraneous protein chains.[21] For the GABA-A receptor, isolate the α1 and γ2 chains, as the binding site is at their interface.

    • Save the cleaned protein structure as a new PDB file.

  • Prepare in AutoDock Tools (ADT):

    • Launch ADT and open the cleaned PDB file (File > Read Molecule).

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" as nonpolar hydrogens are typically not involved in the key interactions and their inclusion unnecessarily increases computational complexity. Click OK.

    • Compute Charges: Navigate to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is essential for calculating electrostatic interactions.[22]

    • Set Atom Types: Navigate to Grid > Macromolecule > Choose. Select the protein molecule. This step assigns AutoDock-specific atom types.

    • Save as PDBQT: Save the prepared receptor file (.pdbqt). This format contains the coordinate, charge, and atom type information required by AutoDock Vina.[23]

Protocol 2.2: Ligand Preparation

This process converts the 2D structure of this compound into a 3D, energy-minimized PDBQT file with defined rotatable bonds.[24][25]

Tools: PubChem, ChemDraw/MarvinSketch, AutoDock Tools (MGLTools)

  • Obtain 2D Structure:

    • Search for "this compound" on PubChem or draw it using chemical drawing software. Save the structure as an SDF or MOL file.

  • Generate 3D Conformation and Prepare in ADT:

    • Launch ADT. Navigate to Ligand > Input > Open and select your ligand file. ADT will automatically generate a 3D conformation.

    • Detect Rotatable Bonds: Navigate to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to review the rotatable bonds. Vina will explore conformations by rotating these bonds during the simulation.[22]

    • Save as PDBQT: Navigate to Ligand > Output > Save as PDBQT.

Docking Simulation and Result Analysis

With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation.

Protocol 3.1: Execution of AutoDock Vina
  • Define the Search Space (Grid Box):

    • In ADT, with both the receptor and ligand loaded, navigate to Grid > Grid Box.

    • A box will appear in the viewing window. Position and resize this box to encompass the entire binding site of interest. For the GABA-A receptor, this is the known benzodiazepine binding pocket at the α1-γ2 interface.[12] The box should be large enough to allow the ligand to move and rotate freely but not so large as to waste computational time searching irrelevant space.

    • Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z) from the Grid Options panel.[16]

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[15][17]

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is standard, but it can be increased for more complex ligands or binding sites to improve the reliability of the result.[17]

  • Run Vina:

    • Open a command line or terminal. Navigate to the directory containing your files and the Vina executable.

    • Run the command: vina --config conf.txt --log log.txt

Interpreting the Output

The primary outputs from Vina are a log file (log.txt) containing binding affinity scores and a PDBQT file (all_poses.pdbqt) with the coordinates of the predicted binding poses.[26]

Key Metrics for Analysis:

  • Binding Affinity (Score): Reported in kcal/mol in the log file. This value is an estimation of the binding free energy. A more negative score indicates a stronger, more favorable binding interaction.[27] This is the primary metric for ranking different ligands or poses.

  • Root Mean Square Deviation (RMSD): This value measures the average distance between the atoms of two superimposed molecules. When comparing docking poses, a low RMSD (< 2.0 Å) between the top-ranked poses suggests convergence to a stable binding mode.[26][27]

  • Molecular Interactions: The docking score alone is insufficient. The scientific validity of a pose is determined by its interactions with key amino acid residues in the active site.[28]

Table 2: Example Docking Result Summary

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å) Key Interacting Residues (Hypothetical) Interaction Type
1 -7.8 0.00 HIS-101 (α1), TYR-159 (α1) Hydrogen Bond, Pi-Stacking
2 -7.5 1.35 PHE-77 (γ2), THR-206 (α1) Hydrophobic, Hydrogen Bond

| 3 | -7.2 | 1.89 | HIS-101 (α1), PHE-77 (γ2) | Hydrogen Bond, Hydrophobic |

G start Analyze Top Pose (Lowest Binding Energy) check_interactions Are key interactions (H-bonds, etc.) chemically sensible? start->check_interactions check_cluster Do top poses cluster? (RMSD < 2Å) check_interactions->check_cluster Yes invalid_pose Result: Likely a Docking Artifact. Re-evaluate or discard. check_interactions->invalid_pose No valid_pose Result: Potentially Valid Binding Mode check_cluster->valid_pose Yes check_cluster->invalid_pose No (Scattered Poses)

Figure 2: Decision workflow for validating a predicted binding pose.
Protocol 3.3: Visualization of Interactions

Tools: PyMOL, BIOVIA Discovery Studio Visualizer

  • Load Structures: Open your visualization software and load the prepared receptor PDBQT file (receptor.pdbqt) and the output poses file (all_poses.pdbqt).

  • Focus on the Best Pose: Select and display only the top-ranked pose (Mode 1) along with the receptor.

  • Identify Interactions: Use the software's tools to identify and display non-covalent interactions between the ligand and the protein.

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., the hydroxyl group of the methanol moiety on the ligand and a histidine or threonine residue in the receptor).

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand (like the pyridine ring) in close contact with hydrophobic residues (e.g., Phenylalanine, Leucine).

    • Pi-Stacking: Look for favorable stacking arrangements between the aromatic rings of the ligand and residues like Tyrosine or Phenylalanine.

  • Generate Publication-Quality Images: Use the visualization tools to create clear 2D and 3D diagrams that highlight these key interactions, as they form the structural hypothesis for the compound's activity.[29]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for conducting an in silico docking study of this compound with the GABA-A receptor. The process begins with careful target selection and proceeds through meticulous preparation of both receptor and ligand, execution of the docking simulation, and, most critically, a thorough analysis of the results that prioritizes chemical and biological plausibility over raw scores.

The output of this computational experiment is not a final answer but a potent hypothesis. A strong docking result, characterized by a favorable binding energy and a pose stabilized by logical molecular interactions, provides a compelling rationale to advance the compound to the next stage: in vitro biological assays. Should the computational predictions be validated experimentally, these models then become invaluable tools for guiding the next cycle of drug design, informing the synthesis of new derivatives with potentially enhanced potency and selectivity.

References

The Ascendant Trajectory of Imidazo[1,2-a]pyridin-3-ylmethanol Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide delves into the burgeoning field of Imidazo[1,2-a]pyridin-3-ylmethanol analogues, providing a comprehensive overview of their synthesis, biological significance, and the nuanced structure-activity relationships that govern their therapeutic potential. We will explore their promise in oncology and infectious diseases, offering detailed experimental protocols and mechanistic insights to empower researchers in this dynamic area of drug development.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The fused heterocyclic system of imidazo[1,2-a]pyridine presents a unique three-dimensional architecture that is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methanol group at the 3-position serves as a versatile handle for further functionalization, leading to a diverse array of analogues with enhanced biological activities. This strategic modification has been instrumental in the development of potent inhibitors of key cellular targets.

Anticancer Applications: Targeting Key Kinase Pathways

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound analogues have demonstrated significant potential as kinase inhibitors, particularly in the context of the PI3K/Akt/mTOR and c-Met signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers. A number of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. For instance, a novel series of these compounds demonstrated significant anti-proliferative effects against melanoma and cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM[1]. Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis by inhibiting the phosphorylation of Akt and its downstream target, mTOR[1].

One particularly potent dual PI3K/mTOR inhibitor, featuring a complex substitution pattern on the imidazo[1,2-a]pyridine core, exhibited an IC50 of 0.20 nM against PI3K and 21 nM against mTOR[2][3]. This compound also showed excellent cellular growth inhibition in HCT-116 cells with an IC50 of 10 nM[2][3].

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Analogue Imidazo[1,2-a]pyridine Analogue Imidazo[1,2-a]pyridine Analogue->PI3K Imidazo[1,2-a]pyridine Analogue->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine analogues.

Targeting the c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. The dysregulation of the HGF/c-Met axis is implicated in the development and progression of various cancers. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of c-Met inhibitors.

Extensive structure-activity relationship (SAR) studies have led to the identification of highly potent and selective c-Met inhibitors. For example, compound 22e from one study demonstrated an impressive IC50 of 3.9 nM against c-Met kinase and inhibited the proliferation of the c-Met-addicted EBC-1 cancer cell line with an IC50 of 45.0 nM[4]. Another potent inhibitor, volitinib , showed a c-Met enzymatic IC50 of 0.005 µM[5][6]. The SAR exploration revealed that substitutions at the 6- and 7-positions of the imidazo[1,2-a]pyridine ring are critical for potent c-Met inhibition[4].

Compound IDc-Met Kinase IC50 (nM)EBC-1 Cell Proliferation IC50 (nM)Reference
15g 7.8270[4]
22e 3.945.0[4]
31 12.8-[7]
Volitinib 5-[5][6]

Table 1: Potency of selected Imidazo[1,2-a]pyridine analogues as c-Met inhibitors.

Antitubercular Activity: A New Frontier

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent new class of anti-TB agents that target the cytochrome bcc complex, specifically the QcrB subunit, which is essential for cellular respiration.

A number of these analogues have shown remarkable potency against both drug-sensitive and drug-resistant strains of Mtb. For instance, several compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range, with some reaching as low as ≤0.006 µM[8]. The potency of one of the lead compounds surpassed that of the clinical candidate PA-824 by nearly 10-fold against a panel of MDR and XDR Mtb strains[8].

Compound IDMtb H37Rv MIC (µM)MDR/XDR Mtb Strains MIC (µM)Reference
IP 1 0.03 - 5-[9][10][11]
IP 3 0.03 - 5-[9][10][11]
IP 4 0.03 - 5-[9][10][11]
18 ≤0.006<0.03 - 0.8[8]

Table 2: Antitubercular activity of selected Imidazo[1,2-a]pyridine analogues.

QcrB_Inhibition Electron Transport Chain Electron Transport Chain Cytochrome bcc complex (Complex III) Cytochrome bcc complex (Complex III) Electron Transport Chain->Cytochrome bcc complex (Complex III) QcrB subunit QcrB subunit Cytochrome bcc complex (Complex III)->QcrB subunit ATP Synthesis ATP Synthesis QcrB subunit->ATP Synthesis M. tuberculosis M. tuberculosis ATP Synthesis->M. tuberculosis Energy for survival Imidazo[1,2-a]pyridine Analogue Imidazo[1,2-a]pyridine Analogue Imidazo[1,2-a]pyridine Analogue->QcrB subunit

Caption: Mechanism of action of antitubercular Imidazo[1,2-a]pyridine analogues via QcrB inhibition.

Experimental Protocols

Synthesis of the this compound Core via the Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of the imidazo[1,2-a]pyridine scaffold. The following is a general protocol that can be adapted for specific substrates.[12][13][14][15][16]

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide

  • Catalyst (e.g., NH4Cl, p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • To a solution of the 2-aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in the chosen solvent, add the catalyst (e.g., 10-20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

GBB_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Aminopyridine Aldehyde Catalyst Mixing1 Stir for 10-15 min Reactants->Mixing1 Solvent Ethanol/Methanol Solvent->Mixing1 Isocyanide Add Isocyanide Mixing1->Isocyanide Stirring Stir at RT or heat Monitor by TLC Isocyanide->Stirring Concentration Concentrate Stirring->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS Purification->Characterization

Caption: General workflow for the Groebke–Blackburn–Bienaymé (GBB) synthesis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[22][23][24][25][26]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust it to a specific turbidity.

  • Add the bacterial inoculum to each well of the microplate containing the test compounds. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The analogues derived from this core have demonstrated potent and selective activity against a range of challenging targets in oncology and infectious diseases. The synthetic versatility of the imidazo[1,2-a]pyridine system, coupled with a growing understanding of the structure-activity relationships that govern its biological effects, provides a solid foundation for future drug discovery efforts.

Further optimization of these analogues to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their clinical translation. The exploration of novel substitution patterns and the application of advanced drug delivery strategies will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds. The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Methodological & Application

Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic properties and rigid bicyclic structure make it an attractive framework for designing molecules that can interact with various biological targets. Compounds bearing this moiety have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and hypnotic effects. The functionalization of this core, particularly at the C-3 position, has been a focal point of extensive research, leading to the development of potent and selective drug candidates. This application note provides detailed protocols for the synthesis of a key derivative, Imidazo[1,2-a]pyridin-3-ylmethanol, a versatile building block for further elaboration in drug discovery programs.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be strategically approached through two primary routes, both commencing with the construction of the core imidazo[1,2-a]pyridine ring system. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

  • Route A: This pathway involves the initial synthesis of the imidazo[1,2-a]pyridine scaffold followed by a formylation reaction at the C-3 position to yield imidazo[1,2-a]pyridine-3-carbaldehyde. Subsequent reduction of the aldehyde furnishes the target alcohol.

  • Route B: This alternative strategy focuses on the synthesis of an imidazo[1,2-a]pyridine-3-carboxylic acid or its ester derivative, which is then reduced to the desired hydroxymethyl group.

This guide will provide detailed, step-by-step protocols for both synthetic pathways, including the underlying chemical principles and critical experimental considerations.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

cluster_0 Core Synthesis cluster_1 Route A: Formylation-Reduction cluster_2 Route B: Carboxylation-Reduction A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C Condensation B α-Halocarbonyl B->C D Imidazo[1,2-a]pyridine-3-carbaldehyde C->D Vilsmeier-Haack Formylation F Imidazo[1,2-a]pyridine-3-carboxylic Acid/Ester C->F Carboxylation E This compound D->E Reduction (e.g., NaBH4) F->E Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via Formylation and Subsequent Reduction (Route A)

This protocol details the synthesis of this compound starting from the readily available 2-aminopyridine. The key steps involve the construction of the imidazo[1,2-a]pyridine ring, followed by regioselective formylation and reduction.

Step 1.1: Synthesis of the Imidazo[1,2-a]pyridine Core

The classical and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Workflow Diagram:

start Start reactants 2-Aminopyridine + α-Bromoacetophenone start->reactants solvent Add Ethanol reactants->solvent reflux Reflux Reaction Mixture solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Collect Precipitate cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry the Product wash->dry product 2-Phenylimidazo[1,2-a]pyridine dry->product

Caption: Workflow for the synthesis of the imidazo[1,2-a]pyridine core.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.0 eq) in ethanol (EtOH).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Quantitative Data Summary:

Reactant 1Reactant 2SolventReaction TimeTemperatureTypical Yield
2-Aminopyridineα-BromoacetophenoneEthanol2-4 hoursReflux80-95%
Step 1.2: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[1] The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and readily undergoes electrophilic substitution with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]

Detailed Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the 2-phenylimidazo[1,2-a]pyridine (1.0 eq) from Step 1.1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The product will precipitate out. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Step 1.3: Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde

The final step in this route is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not typically reduce the heterocyclic core.[5][6][7][8]

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve the 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) from Step 1.2 in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc) (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to afford pure (2-phenylimidazo[1,2-a]pyridin-3-yl)methanol.

Quantitative Data Summary:

Starting MaterialReagentSolventReaction TimeTemperatureTypical Yield
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeNaBH₄Methanol1-2 hours0 °C to RT85-98%

Protocol 2: Synthesis via Carboxylation and Subsequent Reduction (Route B)

This alternative route involves the introduction of a carboxylic acid or ester group at the C-3 position, followed by reduction. This method can be advantageous if the corresponding carboxylic acid derivative is more readily accessible.

Step 2.1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid/Ester

The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid esters can be achieved through a one-pot condensation of a 2-aminopyridine with an ethyl 2-chloroacetoacetate.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol (EtOH).

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2.2: Reduction of Imidazo[1,2-a]pyridine-3-carboxylic Acid/Ester

Esters and carboxylic acids are less reactive than aldehydes and require a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9][10][11][12] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) from Step 2.1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (2-methylimidazo[1,2-a]pyridin-3-yl)methanol.

Quantitative Data Summary:

Starting MaterialReagentSolventReaction TimeTemperatureTypical Yield
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateLiAlH₄Anhydrous THF2-4 hoursReflux70-90%

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The choice between the formylation-reduction and the carboxylation-reduction pathway will depend on the specific substitution pattern desired on the imidazo[1,2-a]pyridine core and the availability of the requisite starting materials. By carefully following these procedures, researchers can efficiently access this valuable building block for their drug discovery endeavors.

References

The Versatile Cornerstone: Imidazo[1,2-a]pyridin-3-ylmethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2] Among the various functionalized derivatives of this heterocyclic system, (imidazo[1,2-a]pyridin-3-yl)methanol emerges as a particularly versatile and valuable building block for organic synthesis. Its strategic placement of a reactive hydroxyl group on the electron-rich C3 position of the imidazo[1,2-a]pyridine nucleus allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of (imidazo[1,2-a]pyridin-3-yl)methanol, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.

The Strategic Importance of the C3-Hydroxymethyl Group

The utility of (imidazo[1,2-a]pyridin-3-yl)methanol as a synthetic intermediate stems from the unique electronic and steric environment of the C3 position. The imidazole ring's electron-donating nature enhances the nucleophilicity of the pyridine nitrogen and influences the reactivity of the C3 carbon. The primary alcohol functionality at this position serves as a convenient handle for introducing a variety of other functional groups and for extending the molecular framework, making it a cornerstone for the synthesis of complex molecules and compound libraries.

Synthesis of the Building Block: A Two-Step Approach

The preparation of (imidazo[1,2-a]pyridin-3-yl)methanol is most commonly achieved through a reliable two-step sequence starting from readily available 2-aminopyridine. This process involves the initial construction of the imidazo[1,2-a]pyridine core, followed by formylation at the C3 position and subsequent reduction of the resulting aldehyde.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine ring system can be accomplished through various methods, with the condensation of a 2-aminopyridine with an α-haloketone being a classic and efficient approach.[2]

Protocol 1: General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted α-bromoacetophenone (1.0 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

Procedure:

  • To a solution of the substituted 2-aminopyridine in ethanol, add sodium bicarbonate.

  • Add the substituted α-bromoacetophenone to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction towards product formation.

  • Ethanol: A common and effective solvent for this type of condensation reaction, allowing for good solubility of the reactants at reflux temperature.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Step 2: Formylation and Reduction to (Imidazo[1,2-a]pyridin-3-yl)methanol

With the imidazo[1,2-a]pyridine core in hand, the next crucial steps involve the introduction of a formyl group at the C3 position, followed by its reduction to the desired primary alcohol. A common method for formylation is the Vilsmeier-Haack reaction.[3]

Protocol 2: Synthesis of (6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanol [3]

This protocol provides a specific example for the synthesis of a substituted derivative, which is a key intermediate in the synthesis of the well-known hypnotic agent, Zolpidem.

Part A: Formylation

Materials:

  • 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (excess, as solvent and reagent)

  • Dichloromethane (DCM)

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine in a mixture of DCM and DMF.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-formyl-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.

Part B: Reduction

Materials:

  • Crude 3-formyl-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (1.0 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol

Procedure:

  • Dissolve the crude aldehyde from Part A in methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure (6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanol.

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reagent: The combination of oxalyl chloride and DMF generates the Vilsmeier reagent in situ, which is a mild electrophile suitable for the formylation of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position.

  • Sodium Borohydride: A mild and selective reducing agent that efficiently reduces the aldehyde to the primary alcohol without affecting other functional groups on the heterocyclic core.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The primary alcohol functionality of (imidazo[1,2-a]pyridin-3-yl)methanol is a versatile handle for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Oxidation to the Aldehyde

The primary alcohol can be readily oxidized back to the corresponding aldehyde, 3-formylimidazo[1,2-a]pyridine, which is a key intermediate for various C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

Esterification and Etherification

The hydroxyl group can be easily converted into esters and ethers, allowing for the introduction of a wide variety of substituents and the modulation of physicochemical properties such as lipophilicity and solubility.

Esterification: Standard esterification methods, such as the Steglich esterification, can be employed.[4][5][6] This reaction utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5][6]

Etherification: Williamson ether synthesis provides a straightforward route to ethers by reacting the alcohol with an alkyl halide in the presence of a base. For more sensitive substrates, the Mitsunobu reaction offers a mild alternative for the formation of C-O bonds with inversion of configuration if a chiral center is present.[7][8][9][10][11]

Protocol 3: General Mitsunobu Reaction for Ether Synthesis [7][8]

Materials:

  • (Imidazo[1,2-a]pyridin-3-yl)methanol derivative (1.0 eq)

  • Phenol or another acidic pronucleophile (1.1 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the (imidazo[1,2-a]pyridin-3-yl)methanol derivative, the pronucleophile, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD in THF to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired ether.

Causality Behind Experimental Choices:

  • DEAD/DIAD and PPh3: These reagents form a phosphonium salt intermediate in situ, which activates the alcohol for nucleophilic attack.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediates and reduce the yield.

Conversion to Halides and Other Leaving Groups

The hydroxyl group can be converted into good leaving groups such as halides (e.g., using SOCl2, PBr3) or sulfonates (e.g., tosylates, mesylates). These activated intermediates are then susceptible to nucleophilic substitution, opening up a vast array of possibilities for further functionalization.

Role in the Synthesis of Bioactive Molecules

(Imidazo[1,2-a]pyridin-3-yl)methanol and its derivatives are crucial intermediates in the synthesis of several marketed drugs and clinical candidates. A prominent example is the synthesis of Zolpidem, where the hydroxymethyl group is converted to a cyanomethyl group, which is then elaborated to the final acetamide side chain.[3]

Data Summary

CompoundSynthesis MethodKey ReagentsTypical Yield (%)Reference
2-Aryl-imidazo[1,2-a]pyridineCondensation2-Aminopyridine, α-bromoacetophenone70-90[2]
3-Formyl-imidazo[1,2-a]pyridineVilsmeier-Haack FormylationImidazo[1,2-a]pyridine, POCl3/DMF60-80[3]
(Imidazo[1,2-a]pyridin-3-yl)methanolReduction of 3-formyl derivative3-Formylimidazo[1,2-a]pyridine, NaBH480-95[3]
3-Ester-imidazo[1,2-a]pyridineSteglich Esterification(Imidazo[1,2-a]pyridin-3-yl)methanol, RCOOH, DCC, DMAP70-90[4][5]
3-Ether-imidazo[1,2-a]pyridineMitsunobu Reaction(Imidazo[1,2-a]pyridin-3-yl)methanol, ROH, PPh3, DEAD60-85[7][8]

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_synthesis Synthesis of Building Block cluster_applications Applications of the Building Block 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine α-Haloketone, Base 3-Formyl-Imidazo[1,2-a]pyridine 3-Formyl-Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->3-Formyl-Imidazo[1,2-a]pyridine Vilsmeier-Haack (POCl3, DMF) Imidazo[1,2-a]pyridin-3-yl)methanol Imidazo[1,2-a]pyridin-3-yl)methanol 3-Formyl-Imidazo[1,2-a]pyridine->Imidazo[1,2-a]pyridin-3-yl)methanol Reduction (NaBH4) (Imidazo[1,2-a]pyridin-3-yl)methanol (Imidazo[1,2-a]pyridin-3-yl)methanol 3-Formyl-Imidazo[1,2-a]pyridine_app 3-Formyl-Imidazo [1,2-a]pyridine (Imidazo[1,2-a]pyridin-3-yl)methanol->3-Formyl-Imidazo[1,2-a]pyridine_app Oxidation Ester Derivatives Ester Derivatives (Imidazo[1,2-a]pyridin-3-yl)methanol->Ester Derivatives Esterification (Steglich, etc.) Ether Derivatives Ether Derivatives (Imidazo[1,2-a]pyridin-3-yl)methanol->Ether Derivatives Etherification (Mitsunobu, etc.) Halide/Sulfonate Derivatives Halide/Sulfonate Derivatives (Imidazo[1,2-a]pyridin-3-yl)methanol->Halide/Sulfonate Derivatives Activation Nucleophilic Substitution Products Nucleophilic Substitution Products Halide/Sulfonate Derivatives->Nucleophilic Substitution Products Nu- Bioactive Molecules (e.g., Zolpidem analogues) Bioactive Molecules (e.g., Zolpidem analogues) Nucleophilic Substitution Products->Bioactive Molecules (e.g., Zolpidem analogues)

Caption: Synthetic routes to and applications of (Imidazo[1,2-a]pyridin-3-yl)methanol.

Conclusion: A Building Block of Enduring Significance

(Imidazo[1,2-a]pyridin-3-yl)methanol stands out as a highly valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and the strategic placement of a reactive hydroxyl group on the privileged imidazo[1,2-a]pyridine scaffold provide a reliable and efficient entry point for the synthesis of a vast array of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Derivatization of Imidazo[1,2-a]pyridin-3-ylmethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2][3] Its versatile biological activity, spanning from anticancer to antiviral and anti-inflammatory applications, makes it a focal point of drug discovery programs.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key building block, Imidazo[1,2-a]pyridin-3-ylmethanol . The presence of the 3-hydroxymethyl group offers a versatile handle for structural modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide details field-proven protocols for direct derivatization of the hydroxyl group and for functionalization of the heterocyclic core via modern cross-coupling methodologies, underpinned by a rationale grounded in established medicinal chemistry principles.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bioisostere of purine and indole, allowing it to interact with a wide array of biological targets.[6] Its rigid, planar structure provides a well-defined orientation for substituents to engage with protein binding pockets. Derivatives of this scaffold have shown potent activity as inhibitors of various kinases, including PI3K/mTOR, Akt/mTOR, and Aurora kinases, which are critical targets in oncology.[4][7]

The selection of this compound as a starting point for a drug discovery campaign is strategic. The 3-position of the imidazo[1,2-a]pyridine ring is a common site for substitution to modulate pharmacological activity. The primary alcohol of the 3-ylmethanol substituent serves as a versatile functional handle for introducing a diverse range of chemical moieties through well-established synthetic transformations. This allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug candidate.

This guide will focus on three key derivatization strategies:

  • Direct Functionalization of the Hydroxymethyl Group: Conversion of the alcohol to esters and ethers to explore new interactions within the target's binding site.

  • Core Functionalization via Palladium-Catalyzed Cross-Coupling: Introduction of aryl, heteroaryl, and amino substituents at halogenated positions of the imidazo[1,2-a]pyridine core to expand the chemical space.

  • Bioisosteric Replacement Strategies: Rational design principles for replacing the hydroxymethyl group with other functional groups to improve drug-like properties.

Figure 1: Derivatization strategies for this compound.

Direct Derivatization of the 3-Hydroxymethyl Group

The primary alcohol of this compound is a prime site for modification to probe interactions with the target protein and to modulate physicochemical properties. Ester and ether linkages are commonly employed in medicinal chemistry to introduce a variety of substituents.

Esterification via Steglich Coupling

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for substrates that are sensitive to acidic conditions.[2][8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

Causality Behind Experimental Choices: The use of DCC/DMAP allows the reaction to proceed at room temperature, preserving the integrity of the imidazo[1,2-a]pyridine core which can be sensitive to harsh conditions. DMAP acts as a potent acyl transfer catalyst, accelerating the reaction and preventing the formation of the N-acylurea byproduct.[9]

Protocol 2.1: Steglich Esterification of (Imidazo[1,2-a]pyridin-3-yl)methanol

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (Imidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and a primary alkyl halide.[10] This reaction proceeds via an Sₙ2 mechanism and is generally reliable for the synthesis of a wide range of ethers.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide. The choice of a polar aprotic solvent like DMF or THF helps to solvate the cation of the base and accelerates the Sₙ2 reaction.

Protocol 2.2: Williamson Ether Synthesis of (Imidazo[1,2-a]pyridin-3-yl)methyl Ethers

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF or THF (0.2 M).

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of (Imidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq.) in the same anhydrous solvent dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Core Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

To explore SAR at different positions of the imidazo[1,2-a]pyridine core, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the introduction of a wide variety of substituents onto a pre-functionalized (e.g., halogenated) scaffold. The 3-hydroxymethyl group is generally stable to these conditions, but protection may be required in some cases to prevent side reactions or catalyst inhibition.

Hydroxyl Group Protection and Deprotection

Prior to performing cross-coupling reactions, it is often prudent to protect the primary alcohol of the 3-hydroxymethyl group to avoid potential interference with the catalytic cycle. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its ease of installation, stability to many reaction conditions, and facile removal.[4][11]

Protocol 3.1.1: TBDMS Protection of (Halo-imidazo[1,2-a]pyridin-3-yl)methanol

  • Reaction Setup: Dissolve the halo-imidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask.

  • Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 3.1.2: TBDMS Deprotection

  • Reaction Setup: Dissolve the TBDMS-protected compound (1.0 eq.) in THF (0.1 M).

  • Deprotecting Agent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at 0 °C.[12][13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Protection_Deprotection Start Halo-Imidazo[1,2-a]pyridin-3-ylmethanol Protected TBDMS-Protected Scaffold Start->Protected TBDMSCl, Imidazole DMF Coupled_Protected Cross-Coupled Product (Protected) Protected->Coupled_Protected Suzuki or Buchwald-Hartwig Coupling Final_Product Final Derivatized Product Coupled_Protected->Final_Product TBAF, THF

Figure 2: Workflow for cross-coupling with a protected hydroxymethyl group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide, catalyzed by a palladium complex.[14] It is widely used to synthesize biaryl and heteroaryl compounds.

Causality Behind Experimental Choices: The use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand is standard for Suzuki couplings. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. A mixed solvent system like dioxane/water or DME/water is often employed to dissolve both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.

Protocol 3.2: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Bromo-3-(hydroxymethyl)imidazo[1,2-a]pyridine

  • Reagent Preparation: In a microwave vial, combine the 6-bromo-3-((tert-butyldimethylsilyloxy)methyl)imidazo[1,2-a]pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 15-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography, followed by deprotection of the TBDMS group as described in Protocol 3.1.2.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[15][16] This reaction is highly valuable for the synthesis of anilines and N-heterocycles.

Causality Behind Experimental Choices: The choice of palladium precatalyst and ligand is critical for the success of the Buchwald-Hartwig amination.[17] Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 3.3: Buchwald-Hartwig Amination of 8-Bromo-3-(hydroxymethyl)imidazo[1,2-a]pyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 8-bromo-3-((tert-butyldimethylsilyloxy)methyl)imidazo[1,2-a]pyridine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.) to a flame-dried Schlenk tube.

  • Catalyst System Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Solvent Addition: Add anhydrous toluene (0.1 M).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography, followed by TBDMS deprotection (Protocol 3.1.2).

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental concept in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity, selectivity, or pharmacokinetic properties of a compound.[4] The hydroxymethyl group in this compound can be replaced with various bioisosteres to modulate its properties.

Table 1: Bioisosteric Replacements for the 3-Hydroxymethyl Group

Original GroupBioisosteric ReplacementRationale for Replacement
-CH₂OH-CH₂F, -CHF₂Increases metabolic stability by blocking oxidation; modulates lipophilicity and hydrogen bonding potential.
-CH₂OH-CH₂NH₂, -CH₂NHRIntroduces a basic center for salt formation and improved solubility; can act as a hydrogen bond donor.
-CH₂OH-CH₂SHCan form different types of interactions (e.g., with metal ions in metalloenzymes); alters redox properties.
-CH₂OH-CONH₂, -CO₂MeIntroduces a hydrogen bond donor/acceptor motif; can mimic the spatial orientation of the hydroxyl group.

Causality Behind Experimental Choices: The choice of a bioisosteric replacement is driven by a specific hypothesis. For example, replacing the hydroxyl group with a fluorine atom can block metabolic oxidation at that position, potentially increasing the drug's half-life. Replacing it with an amine introduces a basic center, which can be used to form salts with improved solubility and oral bioavailability.

Conclusion

The derivatization of this compound provides a powerful platform for the discovery of novel drug candidates. The protocols outlined in this guide offer robust and reproducible methods for the systematic modification of this versatile scaffold. By combining direct functionalization of the 3-hydroxymethyl group with modern cross-coupling strategies for core modification, researchers can efficiently generate diverse libraries of compounds for biological screening. A thoughtful application of bioisosteric replacement principles will further enhance the potential for optimizing lead compounds into successful clinical candidates.

References

The Versatile Scaffold: Imidazo[1,2-a]pyridin-3-ylmethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, forming the backbone of numerous clinically used drugs and a multitude of investigational agents.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. Among the numerous functionalized derivatives of this versatile heterocycle, Imidazo[1,2-a]pyridin-3-ylmethanol stands out as a particularly valuable, yet often under-recognized, building block. The C3-hydroxymethyl group serves as a key synthetic handle, allowing for facile diversification and the introduction of a wide array of pharmacophoric features. This guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, offering detailed protocols and insights for researchers in drug discovery and development.

The Strategic Importance of the C3-Hydroxymethyl Group

The C3 position of the imidazo[1,2-a]pyridine ring is highly amenable to functionalization. The introduction of a hydroxymethyl group at this position provides a versatile precursor for a variety of subsequent chemical transformations. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to halides, amines, ethers, and esters. This synthetic flexibility allows for a systematic exploration of the structure-activity relationship (SAR) at the C3 position, which has been shown to be crucial for the biological activity of many imidazo[1,2-a]pyridine-based compounds.

Synthesis of the Key Intermediate: (Imidazo[1,2-a]pyridin-3-yl)methanol

The synthesis of (Imidazo[1,2-a]pyridin-3-yl)methanol is most effectively achieved through a two-step sequence involving the regioselective formylation of the imidazo[1,2-a]pyridine core at the C3 position, followed by the reduction of the resulting aldehyde.

Protocol: C3-Formylation of Imidazo[1,2-a]pyridine

A highly efficient method for the C3-formylation of imidazo[1,2-a]pyridines utilizes a copper-catalyzed reaction with dimethyl sulfoxide (DMSO) as the formylating agent and molecular oxygen as a green oxidant.[3][4][5][6]

Materials:

  • Substituted Imidazo[1,2-a]pyridine

  • Copper(I) iodide (CuI)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Molecular oxygen (O2) or air

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the substituted imidazo[1,2-a]pyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and anhydrous DMSO (5.0 mL).

  • Stir the mixture at 120 °C under an atmosphere of oxygen (balloon) or open to the air for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired imidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol: Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a standard transformation that can be achieved with a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and convenient choice for this purpose.

Materials:

  • Imidazo[1,2-a]pyridine-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (imidazo[1,2-a]pyridin-3-yl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow for the Synthesis of (Imidazo[1,2-a]pyridin-3-yl)methanol

G imidazo_pyridine Imidazo[1,2-a]pyridine formylation C3-Formylation (CuI, DMSO, O2) imidazo_pyridine->formylation aldehyde Imidazo[1,2-a]pyridine- 3-carbaldehyde formylation->aldehyde reduction Reduction (NaBH4, MeOH) aldehyde->reduction methanol_product (Imidazo[1,2-a]pyridin- 3-yl)methanol reduction->methanol_product G start (Imidazo[1,2-a]pyridin- 3-yl)methanol oxidation Oxidation (e.g., PCC, DMP) start->oxidation acid Imidazo[1,2-a]pyridine- 3-carboxylic acid oxidation->acid coupling Amide Coupling (EDC, HOBt) acid->coupling library C3-Carboxamide Library coupling->library amines Amine Library (R-NH2) amines->coupling screening Kinase Activity Screening library->screening sar SAR Analysis screening->sar G IPA Imidazo[1,2-a]pyridine- 3-carboxamides QcrB QcrB (Cytochrome bc1 complex) IPA->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Part of Mtb_Growth Mtb Growth & Survival QcrB->Mtb_Growth Essential for ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP Production ATP_Synthase->ATP ATP->Mtb_Growth Essential for

References

The Imidazo[1,2-a]pyridin-3-ylmethanol Scaffold: A Versatile Platform for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] Among its derivatives, Imidazo[1,2-a]pyridin-3-ylmethanol and its analogues have emerged as a promising class of fluorophores for the development of chemosensors and bioimaging agents.[3][4] Their rigid, π-conjugated structure provides a robust framework for fluorescence, which can be finely tuned through substituent modifications to elicit responses to specific environmental changes.[5]

This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of this compound-based fluorescent probes. We will delve into the underlying sensing mechanisms and provide detailed protocols for their use in detecting metal ions and for cellular imaging, empowering researchers to harness the full potential of this versatile scaffold.

The Foundation: Understanding the Imidazo[1,2-a]pyridine Core

The fluorescence of imidazo[1,2-a]pyridine derivatives is intrinsically linked to their π-conjugated bicyclic structure.[1] The introduction of a hydroxymethyl group at the 3-position can act as an enhancer of fluorescence intensity.[4] Furthermore, the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be modulated by introducing various substituents on the phenyl ring at the 2-position. Electron-donating groups, for instance, tend to enhance fluorescence intensity due to extended conjugation.[5]

Sensing Mechanisms: How Imidazo[1,2-a]pyridine Probes Work

The ability of this compound derivatives to function as fluorescent probes stems from their ability to interact with specific analytes, leading to a measurable change in their fluorescence output. Common mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): In the free probe, the fluorescence may be quenched. Upon binding to a metal ion, the probe's conformation becomes more rigid, restricting intramolecular vibrations and rotations that would otherwise lead to non-radiative decay. This chelation-induced rigidity enhances the fluorescence intensity, resulting in a "turn-on" response.[4]

  • Photoinduced Electron Transfer (PET): A PET sensor consists of a fluorophore linked to a receptor with a lone pair of electrons. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the analyte binds to the receptor, the lone pair of electrons becomes involved in the binding, preventing electron transfer and restoring fluorescence.[6]

  • Intramolecular Charge Transfer (ICT): In ICT probes, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an intramolecular charge transfer occurs, leading to a highly polar excited state. The emission wavelength of ICT probes is often sensitive to the polarity of the local environment. Binding of an analyte can alter the electron-donating or -accepting properties of the molecule, leading to a shift in the emission wavelength.[7]

Application Notes & Protocols

Part 1: Synthesis of this compound Derivatives

A general and straightforward method for the synthesis of 2-aryl-3-hydroxymethyl-imidazo[1,2-a]pyridines involves a three-step process starting from the appropriately substituted 2-bromoacetophenone and 2-aminopyridine.[3]

Workflow for Synthesis:

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of the Imidazo[1,2-a]pyridine Nucleus:

    • In a round-bottom flask, dissolve the appropriately substituted 2-bromoacetophenone and 2-aminopyridine in a suitable solvent such as ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.

  • Formylation at the 3-position (Vilsmeier-Haack Reaction):

    • To a solution of the 2-aryl-imidazo[1,2-a]pyridine in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

    • Stir the reaction mixture at room temperature for the specified time.

    • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the 3-formyl derivative.

    • Collect the solid by filtration, wash with water, and dry.

  • Reduction of the Formyl Group:

    • Suspend the 3-formyl derivative in ethanol in a round-bottom flask.[3]

    • Add a solution of sodium borohydride (NaBH₄) in a small amount of dilute NaOH solution.[3]

    • Stir the mixture at room temperature until the reduction is complete (monitor by TLC).[3]

    • Remove the ethanol under reduced pressure.[3]

    • Add water to the residue and neutralize with dilute HCl.[3]

    • Collect the precipitated 2-aryl-3-hydroxymethyl-imidazo[1,2-a]pyridine by filtration, wash with water, and dry.[3]

Part 2: Application in Metal Ion Detection

Derivatives of Imidazo[1,2-a]pyridine have been successfully employed as fluorescent probes for the detection of various metal ions, including Fe³⁺, Hg²⁺, and Zn²⁺.[7][8][9] The general principle involves a "turn-on" or "turn-off" fluorescence response upon selective binding of the probe to the target metal ion.

General Protocol for Metal Ion Sensing:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Imidazo[1,2-a]pyridine-based probe (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Fluorometric Titration:

    • In a quartz cuvette, place a solution of the probe at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a small percentage of organic co-solvent (e.g., ethanol or DMSO) to ensure solubility.

    • Record the initial fluorescence emission spectrum of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, the binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation.

    • The limit of detection (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

Workflow for Metal Ion Detection:

Caption: Workflow for fluorescent detection of metal ions.

Part 3: Application in Cellular Imaging

The low cytotoxicity and good cell permeability of certain Imidazo[1,2-a]pyridine derivatives make them suitable for live-cell imaging applications.[8][10] They can be used to visualize the intracellular distribution of the probe or to detect changes in the intracellular environment, such as fluctuations in metal ion concentrations.

General Protocol for Live-Cell Fluorescence Imaging:

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, A549) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.[8][10]

    • Seed the cells onto a glass-bottom dish or a multi-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the Imidazo[1,2-a]pyridine probe in DMSO.

    • Dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37 °C.

  • Imaging:

    • After incubation, wash the cells with PBS to remove any excess probe.

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

For imaging intracellular metal ions:

  • After loading the cells with the probe, incubate them with a solution of the target metal ion for a specific time before imaging.

  • Alternatively, to detect endogenous metal ions, image the probe-loaded cells directly.

Workflow for Cellular Imaging:

Caption: General workflow for live-cell fluorescence imaging.

Data Summary

The photophysical properties of this compound derivatives are highly dependent on the substituents on the 2-phenyl ring. The following table summarizes representative data for a few derivatives.

Derivative (Substituent at 2-phenyl)Excitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Unsubstituted~330~390~60-[11]
4'-Chloro~335~395~60-[11]
4'-Methoxy~340~410~70-[11]
3',4'-Dimethoxy~345~420~75-[11]

Note: The exact photophysical properties can vary depending on the solvent and other experimental conditions.

Conclusion and Future Perspectives

The this compound scaffold provides a versatile and tunable platform for the development of novel fluorescent probes. The straightforward synthesis and the ability to modulate their photophysical properties through simple chemical modifications make them attractive tools for researchers in chemistry, biology, and materials science. Future research in this area will likely focus on the development of probes with enhanced photostability, two-photon absorption capabilities for deep-tissue imaging, and ratiometric sensing mechanisms for more quantitative measurements in complex biological environments. The continued exploration of this remarkable fluorophore will undoubtedly lead to new and exciting applications in diagnostics, drug discovery, and fundamental biological research.

References

Illuminating Cellular Landscapes: Imidazo[1,2-a]pyridin-3-ylmethanol Derivatives as Versatile Fluorophores for Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Bioimaging

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry and, increasingly, in the realm of bioimaging.[1][2] Its rigid, planar structure and rich π-electron system provide a robust foundation for the design of fluorescent probes with tunable photophysical properties.[1] The introduction of a hydroxymethyl group at the 3-position, yielding Imidazo[1,2-a]pyridin-3-ylmethanol, has been shown to enhance fluorescence intensity, making this particular derivative and its analogues highly promising candidates for sensitive cellular imaging applications.[3][4] This guide provides an in-depth exploration of the application of this compound-based probes in cell imaging, offering detailed protocols and insights for researchers in cell biology and drug development.

The core appeal of the imidazo[1,2-a]pyridine scaffold lies in its synthetic accessibility and the ease with which its photophysical characteristics can be modulated.[1] Substituents on the phenyl ring at the 2-position and on the pyridine ring can significantly influence the absorption and emission wavelengths, quantum yield, and Stokes shift of the resulting fluorophore.[1] This tunability allows for the rational design of probes for specific applications, from general cell staining to the detection of specific ions, reactive oxygen species (ROS), and biomolecules.

Core Principles: From Molecular Structure to Cellular Fluorescence

The fluorescence of imidazo[1,2-a]pyridine derivatives originates from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy gap between these orbitals dictates the color of the emitted light. The introduction of electron-donating or electron-withdrawing groups at various positions on the scaffold can alter these energy levels, thereby tuning the emission wavelength.[1] For instance, electron-donating groups generally lead to a red-shift in emission, while electron-withdrawing groups can cause a blue-shift.[1]

The 3-hydroxymethyl group plays a crucial role in enhancing the fluorescence quantum yield.[3][4] This is attributed to its ability to engage in intramolecular hydrogen bonding, which can increase the rigidity of the excited state and reduce non-radiative decay pathways, leading to brighter fluorescence.

Data at a Glance: Photophysical Properties of this compound Derivatives

The following table summarizes the key photophysical properties of a selection of this compound derivatives and related compounds, providing a comparative overview for probe selection.

Compound/DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ_F)Target Analyte/ApplicationCell LineReference
Unsubstituted Imidazo[1,2-a]pyridine ~320~376-Parent Fluorophore-[3]
2-Phenyl-3-hydroxymethyl-imidazo[1,2-a]pyridine ~330~380Enhanced vs. parentGeneral Cell Staining-[3]
2-(4'-Chlorophenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine ~332~382Enhanced vs. parentGeneral Cell Staining-[3]
Fused Imidazo[1,2-a]pyridine Probe 5 ~365~450 (Turn-on for Fe³⁺)0.37Fe³⁺, Hg²⁺HeLa[5]
IPPA (Cysteine Probe) ~350~460 (Turn-on for Cys)-CysteineHepG2
Rh-Ip-Hy (Hg²⁺ Probe) ~550~580 (Turn-on for Hg²⁺)-Hg²⁺HeLa[6]

Experimental Protocols: A Step-by-Step Guide to Cellular Imaging

The following protocols provide a comprehensive guide for the use of this compound-based probes in live-cell imaging.

Protocol 1: General Live-Cell Staining

This protocol outlines the fundamental steps for staining live cells with a generic this compound-based probe for visualization of cellular morphology.

Caption: Workflow for general live-cell staining.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or plates

  • This compound-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • One day prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. This prevents overcrowding and ensures healthy cell morphology.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the Imidazo[1,2-a]pyridine probe in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each probe and cell line to achieve bright staining with minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. Incubation time should be optimized to allow for sufficient probe uptake and localization.

  • Image Acquisition:

    • After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths.

Protocol 2: Detection of a Specific Analyte (e.g., Metal Ions)

This protocol is adapted for "turn-on" or "turn-off" probes that respond to the presence of a specific analyte.

Caption: Workflow for specific analyte detection.

Procedure:

  • Cell Seeding and Probe Loading:

    • Follow steps 1-3 from Protocol 1 to seed the cells and load them with the analyte-sensitive probe.

  • Analyte Treatment:

    • After probe loading and washing, treat the cells with different concentrations of the analyte of interest (e.g., a solution of FeCl₃ for Fe³⁺ detection) in complete culture medium.

    • Include a control group of cells that are not treated with the analyte.

    • Incubate for a sufficient time to allow for the interaction between the probe and the analyte (typically 15-30 minutes).

  • Image Acquisition:

    • Image the cells as described in Protocol 1. It is crucial to use the same imaging settings (e.g., exposure time, laser power) for all experimental groups to allow for accurate comparison of fluorescence intensity.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells in each treatment group using image analysis software.

    • Compare the fluorescence intensity of the analyte-treated cells to the control cells to determine the probe's response.

Protocol 3: Cytotoxicity Assessment

It is imperative to assess the potential toxicity of any new fluorescent probe to ensure that the observed cellular processes are not artifacts of cellular stress.

References

Application Notes & Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridin-3-ylmethanol-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure".[1] This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological entities, leading to compounds with significant therapeutic potential.[2] Marketed drugs such as Zolpidem and Olprinone are testaments to the clinical success of this heterocyclic system.[1][3] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine moiety allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.

Recent research has increasingly focused on the derivatization of this scaffold to discover novel therapeutic agents, particularly in oncology.[4] Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5][6] The substitution at the 3-position of the imidazo[1,2-a]pyridine ring, in particular, has been a focal point for structure-activity relationship (SAR) studies.[7] The introduction of a methanol group at this position, creating Imidazo[1,2-a]pyridin-3-ylmethanol, provides a key functional handle for further chemical modifications, making it an excellent starting point for the construction of diverse compound libraries for high-throughput screening (HTS).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound-based compound libraries in high-throughput screening campaigns, with a particular focus on the discovery of novel kinase inhibitors.

Strategic Overview for HTS Campaign

The successful implementation of a high-throughput screening campaign hinges on a well-defined strategy. The following diagram outlines the key phases of a typical HTS workflow for identifying and validating hit compounds from an this compound-based library.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Confirmation & Validation A Target Selection (e.g., Protein Kinase) B Assay Principle (e.g., TR-FRET, Luminescence) A->B C Assay Optimization (Z'-factor > 0.5) B->C D Library Screening (Single Concentration) C->D E Hit Identification (Primary Hits) D->E F Hit Confirmation (Re-testing) E->F G Dose-Response & IC50 Determination F->G H Orthogonal Assays G->H I Selectivity Profiling H->I

Caption: High-throughput screening workflow for this compound libraries.

Application Focus: Kinase Inhibitor Discovery

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[5] The general applicability of imidazo[1,2-a]pyridine derivatives as kinase inhibitors makes this a prime area for screening.[8] For the purpose of these application notes, we will focus on a protocol for a biochemical kinase assay amenable to HTS.

Featured Kinase Target: FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] This makes FLT3 an attractive therapeutic target. Notably, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of FLT3.[8]

Signaling Pathway Context

The diagram below illustrates the central role of FLT3 in cell signaling and how its inhibition can impact downstream pathways involved in cell proliferation and survival.

FLT3_Pathway cluster_pathway FLT3 Signaling Pathway cluster_inhibitor Mechanism of Inhibition FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->FLT3 Inhibition Inhibition Inhibition

Caption: Simplified FLT3 signaling pathway and point of inhibition.

High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allows the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and, therefore, to kinase activity.

Materials and Reagents
  • Kinase: Recombinant human FLT3 (e.g., SignalChem, Cat# F08-11G)

  • Substrate: ABLtide (EAIYAAPFAKKK) or similar suitable peptide substrate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)

  • Compound Plates: 384-well, low-volume, white, solid bottom assay plates (e.g., Corning #3572)

  • Library: this compound-based compound library dissolved in 100% DMSO

  • Control Inhibitor: A known FLT3 inhibitor, such as Gilteritinib, for positive control.

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP: Adenosine 5'-triphosphate (ATP)

  • Instrumentation: Multimode plate reader with luminescence detection capabilities, automated liquid handling systems.

Experimental Protocol

1. Compound Plate Preparation

  • Prepare serial dilutions of the control inhibitor in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each compound from the library, controls (DMSO for negative control, control inhibitor for positive control) into the 384-well assay plates.

2. Kinase Reaction

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of FLT3 and substrate should be optimized during assay development.

  • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at or near the Km for ATP for the kinase.

  • Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubate the reaction at room temperature for 60 minutes.

3. ADP Detection

  • Add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

4. Data Acquisition and Analysis

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Data Presentation: Representative HTS Data
Compound ID Concentration (µM) Luminescence (RLU) % Inhibition Hit Status
DMSO ControlN/A850,0000%-
Gilteritinib150,000100%-
IMP-00110780,0008.75%No
IMP-002 10 350,000 62.5% Yes
IMP-00310810,0005.00%No

Hit Confirmation and Follow-up Studies

It is crucial to confirm that the primary hits from the HTS are genuine and not artifacts.

1. Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

2. Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (IC₅₀).

3. Orthogonal Assays: Validate the hits using a different assay format that relies on a different detection technology (e.g., a fluorescence-based assay) to rule out compound interference with the primary assay.[9]

4. Cell-Based Assays: Progress the most promising hits to cell-based assays to assess their activity in a more physiologically relevant context.[10][11] A cell viability assay using a FLT3-dependent AML cell line (e.g., MOLM-13) can be employed.[8]

Protocol: Cell-Based Viability Assay (CellTiter-Glo®)

1. Cell Plating:

  • Seed MOLM-13 cells in 384-well white, clear-bottom plates at a density of 5,000 cells per well in 40 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of the hit compounds.

  • Add 10 µL of the compound dilutions to the cells.

  • Incubate for 72 hours at 37°C, 5% CO₂.

3. Viability Measurement:

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 50 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent viability relative to DMSO-treated controls.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening and subsequent hit validation. The identified hits can serve as valuable starting points for lead optimization campaigns, employing medicinal chemistry strategies to improve potency, selectivity, and drug-like properties. The versatility of the imidazo[1,2-a]pyridine core suggests that libraries based on this scaffold will continue to be a rich source of new therapeutic candidates for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol and related structures. As Senior Application Scientists, we have consolidated field-proven insights and authoritative literature to address common challenges encountered during this synthesis.

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Its synthesis, while often robust, can present challenges related to yield, purity, and scalability. This guide provides a structured, question-and-answer approach to overcoming these hurdles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems during the synthesis of Imidazo[1,2-a]pyridines, particularly those derived from multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction or classical condensation methods.[1][3][4][5]

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

A low or nonexistent yield is the most common issue, often stemming from one or more interrelated factors. A systematic approach is crucial for diagnosis.

Expert Analysis: The synthesis of the Imidazo[1,2-a]pyridine core typically involves the formation of a crucial C-N bond via nucleophilic attack of the pyridine ring nitrogen onto an electrophilic carbon, followed by cyclization and dehydration.[6][7][8] For multicomponent reactions (MCRs), this involves a delicate interplay of several equilibria.[3][9] Failure at any step can halt the entire sequence.

Troubleshooting Workflow:

G start Low / No Yield reagents 1. Verify Starting Material Quality (Purity, Reactivity) start->reagents Begin Diagnosis conditions 2. Optimize Reaction Conditions (Solvent, Temp, Catalyst) reagents->conditions Reagents OK monitoring 3. Analyze Reaction Progress (TLC, LC-MS) conditions->monitoring Conditions Optimized workup 4. Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Forms Product success Yield Improved workup->success

Caption: Troubleshooting Decision Tree for Low Yield.

Step-by-Step Solutions:

  • Starting Material Integrity:

    • 2-Aminopyridine: Ensure it is free from oxidation or hydration. If it appears discolored (yellow/brown), recrystallization from a suitable solvent like toluene or sublimation may be necessary.

    • Carbonyl Compound/Electrophile: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Verify purity by NMR and consider running the reaction with freshly distilled or purified aldehyde. For syntheses using α-haloketones, be aware they are lachrymatory and can degrade; use from a freshly opened bottle or prepare in situ.[6]

    • Solvents & Reagents: Use dry solvents, especially for moisture-sensitive reactions. For MCRs, ensure all components are accurately weighed and stoichiometrically balanced.[10]

  • Reaction Conditions Optimization:

    • Catalyst Choice: The choice of catalyst is critical. For GBB-type reactions, Lewis acids (e.g., Y(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., p-TSA, HClO₄) are often required to activate the carbonyl group for imine formation.[11][12][13] Some modern, metal-free protocols use iodine, which is inexpensive and effective.[14][15] The optimal catalyst and loading (typically 5-20 mol%) should be screened.

    • Solvent and Temperature: The solvent choice impacts reactant solubility and reaction kinetics. While alcohols (MeOH, EtOH) are common, screening other solvents like DMF, dioxane, or even green options like water can be beneficial.[3][16][17] Temperature control is key; some reactions require heating (60-110 °C) to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions.[16][18] Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[4][19]

    Table 1: Recommended Starting Conditions for Screening

    Parameter Condition A (Classical) Condition B (MCR/GBB) Condition C (Green) Source(s)
    Catalyst None or NaHCO₃ Sc(OTf)₃ (10 mol%) I₂ (20 mol%) [7][12][14]
    Solvent Ethanol or DMF Methanol Water or PEG-400 [7][11][17]
    Temperature 80 °C (Reflux) 60 °C Room Temp / Ultrasound [3][6][20]

    | Atmosphere | Air or N₂ | Nitrogen | Air |[12][16] |

  • Reaction Monitoring:

    • Do not rely solely on reaction time reported in the literature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction stalls (i.e., starting material remains but no more product forms), it could indicate catalyst deactivation or reagent decomposition.[10]

Q2: My reaction produces a complex mixture of side products. How can I improve selectivity?

The formation of multiple products reduces the desired product's yield and complicates purification.[18]

Expert Analysis: In multicomponent reactions, several competing pathways can exist.[18] For instance, in a GBB reaction, the initial condensation between the 2-aminopyridine and the aldehyde forms an imine. This is a reversible step. If the subsequent steps (nucleophilic attack by the isocyanide and cyclization) are slow, side reactions like aldehyde self-condensation or decomposition can occur.

G cluster_0 Desired Pathway cluster_1 Side Reactions A 2-Aminopyridine + Aldehyde B Imine Intermediate A->B + H₂O C [4+1] Cycloaddition (with Isocyanide) B->C Fast G Enamine Intermediate (from parallel reaction) B->G Slow / Competing D Imidazo[1,2-a]pyridine Product C->D E Aldehyde + Aldehyde F Aldol Condensation Product E->F Slow

Caption: Competing Reaction Pathways in Imidazo[1,2-a]pyridine Synthesis.

Strategies to Enhance Selectivity:

  • Order of Reagent Addition: Instead of a one-pot approach, try a stepwise addition. Pre-forming the imine intermediate by stirring the 2-aminopyridine and aldehyde with a catalyst (and a dehydrating agent like Na₂SO₄) for an hour before adding the third component (e.g., isocyanide) can significantly clean up the reaction.[12][18]

  • Control Temperature: Run the reaction at a lower temperature. While this may slow the desired reaction, it can disproportionately slow undesired side reactions, leading to a cleaner product profile.[18]

  • Adjust Stoichiometry: An excess of one reactant can sometimes push the equilibrium towards a side product. Attempt the reaction with a precise 1:1:1 stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the Imidazo[1,2-a]pyridine core?

While many methods exist, two are broadly applicable:

  • Classical Condensation: The reaction of a 2-aminopyridine with an α-haloketone is a robust and widely used two-component method. It is often high-yielding and straightforward, though it requires handling lachrymatory α-haloketones.[7][17]

  • Groebke–Blackburn–Bienaymé Reaction (GBB-3CR): This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4][5] It offers high atom economy and allows for rapid generation of diverse libraries of compounds.[11] Recent advances have introduced greener catalysts and solvents, making it highly attractive.[3][21]

Q2: How do I purify this compound?

The product is typically a stable, crystalline solid.

  • Work-up: After the reaction, a standard aqueous work-up is often performed. If the product is sufficiently non-polar, it can be extracted into a solvent like ethyl acetate or dichloromethane.[4]

  • Purification:

    • Column Chromatography: This is the most common method. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or methanol.

    • Recrystallization: If the crude product is relatively clean (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a highly pure product and is more scalable than chromatography.[20]

Q3: My final step is the reduction of a C3-ester or C3-aldehyde to the methanol. What are the best practices?

To obtain this compound, a common route involves synthesizing a precursor with an ester or aldehyde at the C3 position, followed by reduction.

Protocol: Reduction of a C3-Ester to this compound

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the C3-ester substituted Imidazo[1,2-a]pyridine (1.0 equiv) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction.

  • Reducing Agent Addition: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 equiv) in THF dropwise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-4 hours).

  • Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.

  • Isolation: Stir the resulting mixture for 30 minutes until a white solid forms. Add anhydrous MgSO₄ or Na₂SO₄, stir, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can then be purified by column chromatography or recrystallization as described above.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-a]pyridin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my product, this compound, during silica gel column chromatography. What could be the cause and how can I improve my yield?

Answer:

Low recovery of polar compounds like this compound from silica gel chromatography is a common challenge. The primary reasons are often related to the compound's interaction with the stationary phase and the choice of eluent.

Probable Causes & Solutions:

  • Irreversible Adsorption to Silica: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring and the polar hydroxyl group can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel surface. This can cause significant tailing and loss of product.

    • Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane) and add 0.5-1% triethylamine (Et3N) or ammonia solution. This will neutralize the acidic silanol groups on the silica surface, reducing strong adsorption of your basic compound.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Inappropriate Solvent System: An eluent with insufficient polarity will not effectively displace the polar product from the silica gel.

    • Solution: Optimize the Eluent. A common and effective eluent system for this class of compounds is a gradient of ethyl acetate in petroleum ether or dichloromethane in methanol.[4] Start with a low polarity mixture and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase can also significantly improve recovery by competing with your product for active sites on the silica.

  • On-Column Degradation: Although generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation of some sensitive imidazo[1,2-a]pyridine derivatives.

    • Solution: Swift Purification. Do not let the compound sit on the column for an extended period. Perform the chromatography as efficiently as possible.

Experimental Protocol: Optimized Flash Column Chromatography

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel (230-400 mesh) and create a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

  • Column Packing: Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. For less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent (e.g., ethyl acetate or methanol). Monitor the separation using Thin Layer Chromatography (TLC).[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Eluent Systems for Column Chromatography

Eluent SystemModifierObservationsRecommendation
Hexane/Ethyl AcetateNoneSignificant tailing and low recovery.Not recommended without a modifier.
Hexane/Ethyl Acetate0.5% TriethylamineSymmetrical peaks, improved recovery.Recommended for routine purification.
Dichloromethane/MethanolNoneGood separation but some tailing.A viable alternative.
Dichloromethane/Methanol0.5% TriethylamineExcellent peak shape and recovery.Highly recommended for difficult separations.

Issue 2: Difficulty in Removing Starting Materials or Side-Products

Question: My purified this compound is contaminated with unreacted 2-aminopyridine or other closely related impurities. How can I effectively separate them?

Answer:

The presence of starting materials or structurally similar side-products is a common purification hurdle. Their similar polarities to the desired product can make separation by standard chromatography challenging.

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution 1: Aqueous Wash. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic 2-aminopyridine. Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate before concentrating.[1]

    • Solution 2: Recrystallization. If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. The choice of solvent is critical.

  • Co-elution during Chromatography: The impurities may have similar Rf values to the product in the chosen TLC/column chromatography system.

    • Solution: High-Resolution Techniques. If standard chromatography is insufficient, consider more advanced techniques. Supercritical Fluid Chromatography (SFC) is an excellent alternative for separating polar compounds and can offer different selectivity compared to HPLC.[5][6][7]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the impure solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble or insoluble at all temperatures. Good starting points for this compound and related compounds include ethanol, methanol, or mixtures like ethyl acetate/hexane.[8]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the impure solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram 1: Purification Workflow Decision Tree

G start Crude Product liquid_extraction Aqueous Acid/Base Wash start->liquid_extraction is_solid Is the product a solid? chromatography Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes liquid_extraction->is_solid sfc Consider SFC for highly challenging separations chromatography->sfc If still impure pure_product Pure Product chromatography->pure_product recrystallization->chromatography recrystallization->pure_product If pure sfc->pure_product

Caption: Decision tree for selecting the appropriate purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound during purification and storage?

A1: this compound is generally a stable solid at room temperature.[9] However, as with many heterocyclic compounds, it is advisable to store it in a cool, dry, and dark place to prevent potential long-term degradation. In solution, particularly in the presence of strong acids or bases, or upon prolonged exposure to light and air, degradation may occur. For long-term storage, keeping it as a solid under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: Can I use reverse-phase HPLC for the purification of this compound?

A2: Yes, reverse-phase HPLC (RP-HPLC) can be a very effective technique for the purification of this compound, especially for achieving high purity on a smaller scale. A typical mobile phase would consist of a gradient of acetonitrile or methanol in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to achieve sharp peaks by protonating the basic nitrogens and suppressing silanol interactions with the stationary phase.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: As with any chemical compound in a research setting, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work should be conducted in a well-ventilated area or a fume hood. While specific toxicity data for this exact compound may be limited, many imidazo[1,2-a]pyridine derivatives exhibit biological activity, so it is prudent to avoid inhalation, ingestion, and skin contact.[1][3]

Q4: My compound appears as an oil even after removing all solvent. How can I induce crystallization?

A4: If you have a persistent oil, it may be due to residual solvent or the presence of impurities that are inhibiting crystallization.

  • High Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the oil can induce crystallization.

  • Solvent Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can sometimes wash away impurities and induce the product to solidify.

Q5: What is Supercritical Fluid Chromatography (SFC) and why is it useful for polar compounds like this?

A5: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[6] For polar analytes like this compound, a polar co-solvent (modifier) such as methanol is added to the CO2.[5][10] SFC offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for faster separations compared to HPLC.[7]

  • Green Chemistry: It significantly reduces the consumption of organic solvents.[7]

  • Unique Selectivity: It can often provide different separation patterns compared to normal or reverse-phase LC, making it a powerful tool for separating challenging mixtures.[5]

  • Polar Compound Compatibility: Modern SFC systems are well-suited for the purification of a wide range of polar compounds.[5][10][11]

Diagram 2: SFC Purification Workflow

G start Crude or Partially Purified Product method_dev Method Development: - Column Screening - Modifier Screening (e.g., Methanol) - Gradient Optimization start->method_dev purification Preparative SFC Run method_dev->purification fraction_analysis Fraction Analysis (LC-MS, TLC) purification->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation (CO2 flashes off) pooling->evaporation pure_product High-Purity Product evaporation->pure_product

Caption: General workflow for purification by Supercritical Fluid Chromatography.

References

Technical Support Center: Analysis and Troubleshooting for the Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and understanding its reaction intricacies is paramount for efficient and pure product synthesis.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge and can be attributed to several factors throughout the synthetic sequence. A common route to this compound involves the initial formation of a 3-substituted precursor, such as an aldehyde or ester, followed by reduction. Let's break down the potential issues at each stage:

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • Poor Quality Starting Materials: Ensure the purity of your 2-aminopyridine and the corresponding carbonyl compound (e.g., a protected hydroxy-α-halo-ketone or a reactant for a multicomponent reaction). Impurities can lead to a cascade of side reactions.

    • Inefficient Cyclization: The condensation and subsequent cyclization to form the imidazo[1,2-a]pyridine ring is sensitive to reaction conditions.[3] Inadequate temperature, incorrect solvent, or an inappropriate base can hinder the reaction. For instance, in the classic Tschitschibabin reaction, a base like sodium bicarbonate is often crucial for milder reaction conditions.[4]

    • Catalyst Deactivation: If employing a metal-catalyzed reaction (e.g., copper-catalyzed methods), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.[5]

  • Reduction Step (from a 3-carbonyl precursor):

    • Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is generally effective for reducing aldehydes to primary alcohols.[6] For esters, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. Using an insufficiently reactive reducing agent for your specific carbonyl group will result in low conversion.

    • Reaction Conditions: Temperature and solvent can significantly impact the reduction. Low temperatures may lead to incomplete reactions, while excessively high temperatures can promote side product formation.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with several impurities that are difficult to separate. What are these side products and how can I minimize their formation?

Answer: The nature of the impurities will depend on the synthetic route employed. Below are some common side products and strategies to mitigate their formation.

Side Products from the Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde:

The reduction of imidazo[1,2-a]pyridine-3-carbaldehyde to the corresponding methanol is a key step where impurities can arise.

  • Unreacted Starting Material: The presence of the starting aldehyde is indicative of an incomplete reaction.

    • Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.

    • Solution: Increase the equivalents of the reducing agent (e.g., NaBH₄), prolong the reaction time, or slightly increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion.

  • Over-reduction Products: While less common with NaBH₄ for an aldehyde, stronger reducing agents or harsh conditions could potentially lead to the reduction of the pyridine ring.

    • Cause: Use of a very strong reducing agent or prolonged reaction at elevated temperatures.

    • Solution: Use a milder reducing agent like NaBH₄ and maintain a controlled temperature (e.g., 0 °C to room temperature).

Side Products from Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé - GBB):

If the 3-substituent is introduced via a multicomponent reaction like the GBB, a different set of impurities can be expected.[1][7][8][9][10]

  • Uncyclized Intermediates: The GBB reaction proceeds through a series of equilibria.[8] Incomplete cyclization can lead to the presence of acyclic intermediates.

    • Cause: Suboptimal reaction conditions (e.g., pH, temperature) that do not favor the final cyclization step.

    • Solution: Optimize the reaction conditions, including the choice of catalyst and solvent. Acidic catalysts are often employed to promote the imine formation and subsequent cyclization.[8]

  • Side Reactions of the Isocyanide: Isocyanides are highly reactive and can undergo side reactions, such as polymerization or hydrolysis, especially in the presence of acid or water.

    • Cause: Presence of moisture or highly acidic conditions.

    • Solution: Use anhydrous solvents and reagents. Carefully control the amount and type of acid catalyst used.

Visualization of Potential Side Product Formation

Side_Products cluster_reduction Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde cluster_gbb Groebke-Blackburn-Bienaymé Reaction Aldehyde Aldehyde Methanol Methanol Aldehyde->Methanol Reduction (e.g., NaBH4) Over_reduction Over_reduction Aldehyde->Over_reduction Harsh Conditions Starting_Materials 2-Aminopyridine + Aldehyde + Isocyanide Desired_Product 3-Substituted Imidazo[1,2-a]pyridine Starting_Materials->Desired_Product Uncyclized_Intermediate Uncyclized_Intermediate Starting_Materials->Uncyclized_Intermediate Isocyanide_Side_Products Isocyanide_Side_Products Starting_Materials->Isocyanide_Side_Products

Potential side product pathways in common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound product?

A1: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common starting point is a mixture of ethyl acetate and hexanes, gradually increasing the polarity with ethyl acetate or a small percentage of methanol. Recrystallization from a suitable solvent system can also be an effective final purification step for obtaining highly pure material.

Q2: How can I confirm the structure of my product and identify any impurities?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12][13] The characteristic chemical shifts of the protons and carbons on the imidazo[1,2-a]pyridine ring system, as well as the methanol side chain, will confirm the desired product. Impurities will present as additional, unassignable peaks.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition. MS can also help in identifying the molecular weights of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for tracking the progress of the reaction.[14][15][16][17][18] A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a common setup.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Some specific points to consider for this synthesis are:

  • α-Haloketones: If used, these are often lachrymatory and should be handled in a well-ventilated fume hood.

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled with care in a fume hood.

  • Reducing Agents: Reagents like LiAlH₄ are highly reactive with water and should be handled under anhydrous conditions. The workup of reactions involving these hydrides should be done cautiously by slowly quenching the excess reagent.

Analytical Protocols

Protocol 1: General HPLC Method for Purity Analysis

This method provides a starting point for assessing the purity of this compound.

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 2: ¹H and ¹³C NMR Characterization

The following are typical chemical shift ranges for the core structure of this compound in CDCl₃.[11][19]

Position ¹H NMR (ppm) ¹³C NMR (ppm)
H-2~7.5~140
H-5~8.1~125
H-6~6.8~112
H-7~7.2~124
H-8~7.6~117
-CH₂OH~4.8 (singlet)~55
-CH₂OH~2.0 (broad singlet)-

Note: Chemical shifts can vary depending on the solvent and substitution pattern.

Experimental Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Starting Materials (e.g., 2-aminopyridine, carbonyl compound) Reaction Cyclization/ Functionalization Start->Reaction Reduction Reduction to Methanol Reaction->Reduction Workup Reaction Workup (Quenching, Extraction) Reduction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Purity_Check HPLC Analysis Purification->Purity_Check Purity_Check->Purification If impure Structure_Verification NMR & MS Analysis Purity_Check->Structure_Verification Final_Product Pure this compound Structure_Verification->Final_Product

General workflow for the synthesis and analysis of this compound.

References

"Imidazo[1,2-a]pyridin-3-ylmethanol" scale-up synthesis issues

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol. As a Senior Application Scientist, this guide is structured to address the practical challenges encountered when transitioning from bench-scale to larger-scale production, emphasizing causality, procedural integrity, and authoritative scientific grounding.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for a successful scale-up campaign.

Q1: What are the most common and scalable synthetic routes to the Imidazo[1,2-a]pyridine core?

The Imidazo[1,2-a]pyridine scaffold is a "drug prejudice" structure due to its wide range of applications in medicinal chemistry.[1] Consequently, numerous synthetic strategies have been developed. For large-scale synthesis, the most robust and widely adopted methods typically involve the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon. Key scalable strategies include:

  • Reaction with α-Haloketones: This is a classic and highly effective method, often proceeding with high yields.[2] The initial step is an N-alkylation of the pyridine nitrogen, followed by an intramolecular cyclization.

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction offer excellent atom economy and operational simplicity by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[3][4] These are often amenable to greener conditions, such as using water as a solvent.[4]

  • Copper-Catalyzed Reactions: Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins provides a versatile route with broad functional group tolerance.[5] These methods often proceed through a catalytic Ortoleva-King type reaction.[5]

Q2: How is the 3-hydroxymethyl group typically introduced onto the Imidazo[1,2-a]pyridine scaffold at scale?

Directly installing the hydroxymethyl group can be challenging. A common and highly effective industrial strategy involves a two-step process:

  • Formylation at the C3 position: The Imidazo[1,2-a]pyridine core is first synthesized, and then a formyl group (-CHO) is introduced at the electron-rich C3 position. This is typically achieved via electrophilic substitution reactions such as the Vilsmeier-Haack reaction.

  • Reduction of the Aldehyde: The resulting Imidazo[1,2-a]pyridine-3-carbaldehyde is then selectively reduced to the corresponding primary alcohol, this compound. This reduction is commonly performed using mild reducing agents like sodium borohydride (NaBH₄) to avoid over-reduction or side reactions.

Q3: What are the primary safety concerns when scaling up this synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For this specific synthesis, key considerations include:

  • Exothermic Reactions: The initial cyclization reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. It is critical to ensure adequate reactor cooling capacity and to consider controlled, slow addition of reagents.

  • Solvent Handling: The use of large volumes of organic solvents (e.g., toluene, DMF, alcohols) increases fire and health risks.[6] Operations should be conducted in well-ventilated areas with appropriate grounding to prevent static discharge.

  • Reagent Toxicity and Reactivity: Reagents such as α-haloketones are lachrymators and toxic. Reducing agents like sodium borohydride react with water to produce flammable hydrogen gas. Proper personal protective equipment (PPE) and engineered controls are mandatory.

Troubleshooting Guide for Scale-Up Synthesis

This guide provides solutions to specific problems that may arise during the scale-up of this compound synthesis.

Q: My reaction yield has dropped significantly after scaling up from a 10g to a 1kg scale. What are the potential causes?

A drop in yield upon scale-up is a common issue, often rooted in physical and chemical process parameters that do not scale linearly.

Potential Causes & Solutions:

  • Inefficient Mixing:

    • Causality: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side-reaction pathways and decomposition.

    • Troubleshooting:

      • Verify that the impeller type and agitation speed are appropriate for the reactor geometry and reaction mass viscosity.

      • Consider installing baffles in the reactor to improve mixing efficiency.

      • For heterogeneous reactions, ensure the solid reagents are adequately suspended.

  • Poor Heat Transfer:

    • Causality: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the reaction is exothermic, the internal temperature can rise uncontrollably, leading to product degradation.

    • Troubleshooting:

      • Implement a controlled, slow addition of the limiting reagent to manage the rate of heat generation.

      • Ensure the reactor's heating/cooling jacket is functioning optimally and set to a lower temperature than in the lab-scale experiment to compensate for the heat transfer lag.

      • Use a calibrated temperature probe placed directly in the reaction mixture to monitor the internal temperature accurately.

  • Extended Reaction Time:

    • Causality: Simply multiplying the lab-scale reaction time may be inappropriate. Longer exposure to reaction conditions at scale can lead to the formation of degradation impurities.

    • Troubleshooting:

      • Monitor the reaction progress closely using in-process controls (IPC) like TLC or HPLC. Do not run the reaction for a fixed time.

      • Stop the reaction as soon as the starting material is consumed to an acceptable level.

Q: During the work-up, I am struggling with the formation of a persistent emulsion during the extraction phase. How can this be resolved?

Emulsion formation is a frequent challenge in large-scale extractions, significantly complicating phase separation.

Potential Causes & Solutions:

  • Insufficient pH Difference:

    • Causality: The basic nitrogen atoms in the Imidazo[1,2-a]pyridine ring can act as surfactants if the pH of the aqueous phase is not sufficiently high or low to fully protonate or deprotonate the molecule and its impurities.

    • Troubleshooting:

      • Adjust the pH of the aqueous layer more aggressively. Ensure the pH is well above the pKa of the product for extraction into an organic solvent, or well below for extraction into an aqueous acidic phase.

      • Check the pH of the aqueous phase after mixing and allow it to settle.

  • High Agitation Speed:

    • Causality: Overly vigorous mixing during extraction creates very fine droplets that are slow to coalesce, leading to a stable emulsion.

    • Troubleshooting:

      • Reduce the agitation speed during the extraction process. Use a slower, "folding" motion rather than high-shear mixing.

      • Allow for a longer settling time after mixing.

  • Addition of Brine:

    • Causality: Saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase.[7] This reduces the solubility of organic components in the aqueous layer and helps to break emulsions by changing the density and surface tension.

    • Troubleshooting:

      • Add a significant volume (10-20% of the aqueous phase volume) of brine to the separatory funnel or reactor and mix gently.

Q: After the final reduction step, my product is contaminated with a persistent impurity that is difficult to remove by recrystallization. What is its likely identity and how can I avoid it?

The most common impurity issues in the final step arise from the reduction of the aldehyde.

Potential Causes & Solutions:

  • Over-reduction or Side-reaction Products:

    • Causality: While sodium borohydride is relatively mild, using an excessive amount or running the reaction at elevated temperatures can lead to side reactions. A possible impurity could be the result of a reaction with the solvent or dimerization.

    • Troubleshooting:

      • Stoichiometry Control: Use a precise stoichiometry of NaBH₄ (typically 1.1-1.5 equivalents). Ensure the aldehyde is fully dissolved before adding the reducing agent.

      • Temperature Control: Perform the reduction at a low temperature (0-5 °C) to enhance selectivity and minimize side reactions. Add the NaBH₄ portion-wise to control the exotherm.

      • Alternative Purification: If recrystallization fails, consider column chromatography. While challenging at scale, a silica gel plug filtration can often remove more polar impurities. Alternatively, converting the alcohol to a solid derivative (e.g., an ester), purifying it, and then hydrolyzing it back can be a viable, albeit longer, route.

Visualized Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and addressing low yield issues during scale-up.

G start Low Yield Observed During Scale-Up check_reagents 1. Verify Reagent Quality (Purity, Water Content) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_stoich 2. Confirm Stoichiometry (Accurate Weighing, Molar Ratios) stoich_ok Stoichiometry Correct? check_stoich->stoich_ok check_temp 3. Analyze Temperature Profile (Internal vs. Jacket Temp) temp_ok Temp Control Adequate? check_temp->temp_ok check_mixing 4. Evaluate Mixing Efficiency (Agitation Speed, Vortex) mixing_ok Mixing Sufficient? check_mixing->mixing_ok reagents_ok->check_stoich Yes remedy_reagents Source High-Purity Reagents Dry Solvents/Reagents reagents_ok->remedy_reagents No stoich_ok->check_temp Yes remedy_stoich Recalculate and Re-weigh Use Correct Equivalents stoich_ok->remedy_stoich No temp_ok->check_mixing Yes remedy_temp Implement Slow Addition Improve Reactor Cooling temp_ok->remedy_temp No remedy_mixing Increase Agitation Speed Optimize Impeller/Baffles mixing_ok->remedy_mixing No ipc_analysis 5. Review In-Process Controls (TLC/HPLC for Side Products) mixing_ok->ipc_analysis Yes remedy_reagents->check_stoich remedy_stoich->check_temp remedy_temp->check_mixing remedy_mixing->ipc_analysis

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Key Experimental Protocols

The following protocols are provided as a general template. Researchers must optimize conditions based on their specific equipment and substituted starting materials.

Protocol 1: Scale-Up Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

This protocol assumes a Vilsmeier-Haack formylation of a pre-synthesized Imidazo[1,2-a]pyridine core.

  • Reactor Setup: Charge a clean, dry, nitrogen-purged 10L glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with anhydrous N,N-Dimethylformamide (DMF, 3L).

  • Reagent Preparation: Cool the DMF to 0-5 °C using an external cooling bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the cooled DMF via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.

  • Substrate Addition: Dissolve the starting Imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (1L) and add it slowly to the reactor over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or HPLC (approx. 4-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Very slowly and carefully, quench the reaction by adding it to a separate vessel containing crushed ice and water (10L). This step is highly exothermic.

  • pH Adjustment & Isolation: Basify the aqueous mixture to pH 9-10 with a 30% sodium hydroxide solution while maintaining a low temperature. The product will precipitate as a solid.

  • Filtration and Drying: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum at 50 °C to a constant weight.

Protocol 2: Scale-Up Reduction to this compound

  • Reactor Setup: Charge the 10L reactor with methanol (5L) and the Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) from the previous step. Stir to achieve a suspension.

  • Cooling: Cool the suspension to 0-5 °C.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 1.2 eq) in a small amount of water or 0.1M NaOH (ensure it is fully dissolved). Add this solution slowly to the reactor over 1-2 hours, keeping the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the disappearance of the starting aldehyde by TLC or HPLC.

  • Quenching: Slowly quench the excess NaBH₄ by the careful addition of acetone until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction & Isolation: Add water (5L) and ethyl acetate (5L) to the residue. Stir, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final this compound.

Quantitative Data Summary

The following table provides a sample comparison of parameters between lab and pilot scale.

ParameterLab Scale (10g)Pilot Scale (1kg)Key Consideration
Solvent Volume (Formylation) 300 mL30 LEnsure adequate mixing and headspace.
Reagent Addition Time 10-15 minutes1-2 hoursCritical for controlling exotherm.
Reaction Time 2-4 hours4-6 hoursMonitor via IPC; do not run for a fixed time.
Cooling Method Ice BathReactor JacketJacket cooling is less responsive; start cooling earlier.
Work-up Volume 1 L100 LPotential for emulsion formation increases.
Purification Method Column ChromatographyRecrystallizationChromatography is generally not feasible at large scales.

References

Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Imidazo[1,2-a]pyridin-3-ylmethanol. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of functionalized imidazo[1,2-a]pyridine scaffolds. We will address common experimental challenges in a direct, question-and-answer format, focusing on the underlying chemical principles to empower your optimization efforts.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and precise functionalization at the C3 position is often critical for biological activity. The synthesis of the target molecule, (Imidazo[1,2-a]pyridin-3-yl)methanol, is typically achieved via a two-step sequence: regioselective C3-formylation of an imidazo[1,2-a]pyridine precursor, followed by the reduction of the resulting aldehyde.

G cluster_0 Synthetic Pathway A Imidazo[1,2-a]pyridine (Starting Material) B Imidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate) A->B C3-Formylation (Vilsmeier-Haack, etc.) C This compound (Target Product) B->C Reduction (e.g., NaBH4)

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting the C3-Formylation Reaction

The introduction of a formyl (-CHO) group at the C3 position is the most crucial and challenging step. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible, making it the kinetic site for electrophilic substitution.[1][2] However, achieving high yield and selectivity requires careful control of reaction conditions.

Question 1: What are the recommended methods for C3-formylation, and how do they compare?

The Vilsmeier-Haack reaction is the most classical and widely used method for this transformation.[3][4] However, alternative methods, including copper-catalyzed and visible-light-induced reactions, have been developed to address specific substrate needs or to improve the environmental profile.[5][6]

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Vilsmeier-Haack POCl₃ / DMF, typically 0°C to 80°C.[7][8]High-yielding, uses common and inexpensive reagents, well-established.POCl₃ is corrosive and moisture-sensitive; workup can be challenging; may not be suitable for sensitive substrates.
Cu-Catalyzed Cu catalyst, DMSO (as formyl source), O₂ (oxidant).[6][9]Milder conditions, avoids stoichiometric phosphorus reagents.Requires a catalyst, may have substrate limitations, reaction times can be longer.
Visible Light Photocatalyst (e.g., Rose Bengal), TMEDA or DMSO as C1 source, O₂ or air.[5]Environmentally benign, very mild conditions (room temp), high selectivity.Requires specific photochemical equipment, may be sensitive to quenching impurities.

Question 2: My Vilsmeier-Haack formylation is giving a low yield or failing completely. What should I investigate?

Low yield is a frequent issue stemming from several critical parameters. A systematic approach to troubleshooting is essential.

G cluster_checks Primary Troubleshooting Checks cluster_solutions Potential Solutions Start Low/No Yield in C3-Formylation Reagents 1. Reagent Quality Start->Reagents Conditions 2. Reaction Conditions Start->Conditions Workup 3. Workup Procedure Start->Workup Sol_Reagents Use fresh POCl₃ Ensure dry DMF Verify starting material purity Reagents->Sol_Reagents Sol_Conditions Screen temperature (start at 0°C, warm slowly) Optimize POCl₃ equivalents (1.5-3.0 eq.) Monitor by TLC for optimal time Conditions->Sol_Conditions Sol_Workup Quench slowly on ice Carefully adjust pH to 7-8 with aq. base Ensure complete hydrolysis of iminium salt Workup->Sol_Workup

Caption: Troubleshooting flowchart for low-yield C3-formylation reactions.

  • Causality - The "Why":

    • Reagent Quality: The Vilsmeier reagent (a chloroiminium ion) is formed in situ from POCl₃ and DMF.[7] If POCl₃ has been hydrolyzed by atmospheric moisture, or if the DMF contains water, the reagent will not form efficiently, leading to reaction failure.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ to DMF should always be done at low temperatures (e.g., 0°C) to prevent uncontrolled side reactions. The subsequent formylation step may require heating, but excessively high temperatures can lead to decomposition and the formation of tarry by-products.

    • Stoichiometry: A molar excess of the Vilsmeier reagent is typically required. However, a large excess can lead to di-substituted or other side products and complicates the workup. An initial screen of 1.5 to 3.0 equivalents of POCl₃ is recommended.

    • Workup: The reaction produces a stable iminium salt intermediate. This must be carefully hydrolyzed with water or aqueous base to liberate the aldehyde.[7] Quenching the reaction mixture too quickly or at a high temperature can lead to decomposition. Slow addition to crushed ice followed by careful neutralization is critical for isolating the product.

Question 3: I'm observing poor regioselectivity. How can I ensure the formyl group adds exclusively at C3?

While C3 is the kinetically preferred site, harsh conditions can overcome the activation barrier for substitution at other positions.

  • Mechanistic Insight: Electrophilic attack at C3 allows the positive charge in the resulting sigma complex to be delocalized without disrupting the aromaticity of the 6-membered pyridine ring.[1][2] Attack at any other position forces a less stable intermediate.

  • Improving Selectivity:

    • Lower the Temperature: This is the most effective way to favor the kinetically controlled C3 product. If the reaction is sluggish, extend the reaction time rather than increasing the temperature excessively.

    • Use Milder Reagents: If the Vilsmeier-Haack reaction consistently gives mixtures, consider switching to a milder, catalyzed protocol like the copper-catalyzed or visible-light methods, which often provide superior regioselectivity.[5][6]

Part 2: Optimizing the Aldehyde-to-Alcohol Reduction

This step is generally more reliable than the formylation but requires careful execution to ensure a clean, high-yielding conversion to the final product.

Question 1: Which reducing agents are best for converting Imidazo[1,2-a]pyridine-3-carbaldehyde to the corresponding alcohol?

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, ease of handling, and mild reaction conditions.[10]

ReagentTypical SolventConditionsSelectivity & AdvantagesSafety & Handling
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to Room TempHighly selective for aldehydes/ketones. Tolerates many other functional groups.[11] Easy workup.Flammable solid. Reacts with water/acid to produce H₂ gas. Handle with appropriate PPE.
Lithium Aluminium Hydride (LAH) Anhydrous THF, Ether0°CVery powerful. Will also reduce esters, amides, etc.EXTREMELY REACTIVE with water and protic solvents. Pyrophoric. Requires stringent anhydrous conditions and expert handling. Generally not necessary for this transformation.

Recommendation: Use Sodium Borohydride (NaBH₄) unless specific circumstances require a stronger reducing agent.

Question 2: My reduction is incomplete or the product is difficult to purify. What are the common pitfalls?

  • Incomplete Reaction:

    • Reagent Activity: NaBH₄ is a stable solid but can degrade over time with exposure to moisture. Use a freshly opened bottle or a known active batch.

    • Stoichiometry: While catalytic amounts are sometimes discussed, a stoichiometric excess (1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.

    • Monitoring: Do not rely solely on time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Difficult Purification:

    • Workup: The reaction is typically quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄ and neutralize the resulting borate salts.

    • Boron Impurities: Borate salts can sometimes co-precipitate or emulsify during extraction. A common technique to remove them is to add the quenching acid, stir, and then basify the solution before extraction. Alternatively, multiple extractions and a brine wash are often effective.

Detailed Experimental Protocols

Protocol 1: C3-Formylation via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Addition of Substrate: Dissolve the starting Imidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or Dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup & Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.

  • Neutralization: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate of the aldehyde product should form.

  • Isolation: Stir the mixture for 1 hour, then collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction with Sodium Borohydride

  • Dissolution: In a round-bottom flask, dissolve the Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in Methanol (MeOH). Cool the solution to 0°C in an ice bath.

  • Addition of Reductant: Add Sodium Borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add water or 1M HCl dropwise to quench the excess NaBH₄. (Caution: Hydrogen gas evolution).

  • Isolation: Remove the solvent (MeOH) under reduced pressure. Add water to the residue and extract three times with Ethyl Acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude this compound can be purified by silica gel chromatography if necessary.

Frequently Asked Questions (FAQs)

FAQ 1: Is it possible to perform a direct C3-hydroxymethylation in a single step? Direct single-step hydroxymethylation is less common and often less efficient than the two-step formylation-reduction sequence. Some specialized radical-based methods using alcohols as reagents have been reported for related structures, but these are not as general or high-yielding as the classical approach.[12] For reliable, scalable synthesis, the two-step route is recommended.

FAQ 2: How can I definitively confirm the structure and purity of my final product? A combination of analytical techniques is required:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. For the final product, you should observe the disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of a new signal for the -CH₂OH group (typically a singlet or doublet around 4.5-5.0 ppm) and a broad singlet for the -OH proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Purity Analysis: HPLC or TLC against a pure standard can confirm purity.

FAQ 3: What are the primary safety concerns with this synthesis?

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Borohydride (NaBH₄): Flammable solid. The quenching step produces flammable hydrogen gas and should be performed slowly, away from ignition sources, and in a well-ventilated area.

References

"Imidazo[1,2-a]pyridin-3-ylmethanol" troubleshooting crystallization methods

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Crystallization of Imidazo[1,2-a]pyridin-3-ylmethanol

Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization experiments. The unique structural features of this compound, particularly its hydrogen bonding capabilities and aromatic system, present specific challenges and opportunities in obtaining high-quality crystals. This document provides in-depth, experience-driven advice to navigate these challenges effectively.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar, heterocyclic compound. Its structure features a fused bicyclic aromatic system and a primary alcohol. This combination of a rigid, planar ring system and a flexible, hydrogen-bond-donating-and-accepting side chain governs its crystallization behavior. The imidazo[1,2-a]pyridine core can participate in π–π stacking interactions, while the methanol group and the pyridine nitrogen are key sites for hydrogen bonding.[1][2][3] The molecule's ability to form strong intermolecular hydrogen bonds, such as O—H⋯N, is a dominant factor in its crystal packing.[2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is highly supersaturated or when the compound's melting point is below the crystallization temperature.

  • Causality: The strong hydrogen bonding capacity of this compound can lead to the formation of highly concentrated, solvated clusters that prefer to remain in a liquid-like state.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the level of supersaturation.[4]

    • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal nucleation and growth, rather than rapid phase separation.

    • Solvent System Modification: Consider using a co-solvent system. If you are using a very good solvent, add a small amount of an "anti-solvent" (in which the compound is less soluble) to the hot solution to decrease the overall solubility and encourage crystallization.

Q2: I'm not getting any crystals, even after cooling the solution for an extended period. What's the problem?

A2: The failure to form crystals is usually due to either insufficient supersaturation or a high kinetic barrier to nucleation.

  • Causality: The solution may not be concentrated enough for the molecules to come together and form a stable crystal nucleus. Alternatively, the energy barrier for the molecules to arrange themselves into an ordered lattice might be too high.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the glass vessel at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystal growth.[4]

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[5]

      • Cool to a Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath or a cryocooler) to further decrease the solubility.

Q3: The crystals I'm getting are very small and needle-like. How can I grow larger, more well-defined crystals?

A3: The formation of small, needle-like crystals is often a sign of rapid crystallization from a highly supersaturated solution.

  • Causality: When nucleation is too rapid, a large number of small crystals form simultaneously, competing for the available solute and preventing any single crystal from growing large. The anisotropic nature of the imidazo[1,2-a]pyridine ring system can also favor growth in one dimension, leading to a needle-like habit.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution by adding more solvent. While this may reduce the overall yield, it will promote slower, more controlled crystal growth.[4]

    • Slower Cooling: Decrease the cooling rate. For example, instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, and then transfer it to a refrigerator, and finally to a freezer.

    • Solvent Choice: Experiment with more viscous solvents or solvent mixtures. Increased viscosity can slow down the diffusion of molecules to the crystal surface, favoring the growth of larger, higher-quality crystals.

Troubleshooting Guide: A Systematic Approach

This section provides a more detailed, scenario-based troubleshooting workflow.

Scenario 1: No Crystal Formation

If you are facing a complete lack of crystal formation, follow this decision-making process:

Caption: Troubleshooting logic for no crystal formation.

Scenario 2: Oiling Out or Formation of Amorphous Solid

This is a common issue with polar, hydrogen-bonding compounds.

  • Underlying Principle: The formation of an amorphous solid or oil indicates that the thermodynamic driving force for phase separation is high, but the kinetic barrier to forming an ordered crystal lattice is also high.

  • Experimental Protocol:

    • Re-dissolve: Heat the mixture to redissolve the oil or amorphous solid.

    • Dilute: Add 10-20% more of the primary solvent to the hot solution.[4]

    • Introduce an Anti-solvent (if applicable): If using a single solvent, consider adding a miscible anti-solvent dropwise to the hot solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve it. This brings the solution closer to the saturation point at a higher temperature.

    • Very Slow Cooling: Insulate the flask to ensure extremely slow cooling. This can be achieved by placing the flask in a warm water bath and allowing the entire system to cool to room temperature overnight.

    • Use Seeding: Once the solution has cooled slightly, introduce a seed crystal to guide the crystallization process.

Scenario 3: Poor Crystal Quality (Small, Needles, Aggregates)

The goal here is to slow down the crystallization process to allow for more ordered growth.

  • Solvent System Optimization: The choice of solvent is critical. The ideal solvent will have a moderate solubility for this compound, with a significant difference in solubility between hot and cold conditions.[6][7]

    Solvent SystemPolarityBoiling Point (°C)Rationale for Use with this compound
    Ethanol/Water HighVariableGood for cooling crystallization. The compound is likely soluble in hot ethanol and less soluble in cold aqueous ethanol. The water acts as an anti-solvent.
    Isopropanol Medium82.6Slower evaporation rate and higher viscosity than methanol or ethanol can lead to better crystal growth.
    Ethyl Acetate/Heptane Medium/LowVariableA less polar system that can be effective for anti-solvent crystallization. The compound should be dissolved in a minimum of ethyl acetate, and heptane added to induce crystallization.
    Acetonitrile High81.6A polar aprotic solvent that can offer different hydrogen bonding interactions compared to alcohols, potentially altering the crystal habit.[8]
  • Workflow for Improving Crystal Quality:

Caption: Workflow for improving crystal quality.

References

Technical Support Center: Stereoselective Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] For derivatives such as Imidazo[1,2-a]pyridin-3-ylmethanol, achieving high enantiomeric purity is often critical for efficacy and safety, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[5] A primary challenge in its synthesis is preventing racemization—the formation of an equal mixture of both enantiomers from a single, pure one. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers in overcoming stereochemical challenges during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for this compound synthesis?

A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both (R)- and (S)-enantiomers, known as a racemate.[6] This is a critical issue in drug development because the biological activity of a chiral molecule often resides in only one of its enantiomers. The other may be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound is paramount for its intended biological function.

Q2: During which synthetic step is racemization most likely to occur?

A2: Racemization is most probable during the reduction of the prochiral ketone precursor, 3-acetylimidazo[1,2-a]pyridine, to the chiral alcohol. If the reducing agent or catalyst is not stereoselective, it will attack the planar carbonyl group from both faces with equal probability, leading to a racemic mixture.[6][7] Additionally, racemization of the final alcohol product can occur under harsh workup or purification conditions, such as extreme pH or high temperatures, often through a reversible oxidation-reduction mechanism involving a ketone intermediate.[8][9][10]

Q3: What are the most reliable methods for synthesizing enantiomerically pure this compound?

A3: The most reliable methods involve the asymmetric reduction of the corresponding ketone.[11][12][13] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is a highly effective and widely used method for achieving high enantioselectivity in ketone reductions.[14][15][16][17][18] Other successful strategies include enzymatic reductions and transfer hydrogenations using chiral transition metal catalysts.[7][11][13]

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A4: The most common and reliable method for determining the enantiomeric excess (ee) is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][19][20] This technique separates the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and optical methods like circular dichroism (CD) spectroscopy.[21][22][23]

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues that can lead to a loss of stereochemical purity.

Problem 1: Low Enantiomeric Excess (ee) in the Final Product

A low ee value indicates that the desired enantiomer is contaminated with a significant amount of its mirror image. This is often the primary issue in stereoselective synthesis.

Potential Cause A: Non-Stereoselective Reduction of the Ketone Precursor

  • Causality: The key to a stereoselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3-acetylimidazo[1,2-a]pyridine. Standard reducing agents like sodium borohydride (NaBH₄) are achiral and will produce a racemic alcohol. To achieve high ee, a chiral catalyst or reagent is necessary to differentiate between the two faces of the carbonyl group, directing the hydride attack preferentially to one side.[7][13]

  • Solution: Implement Asymmetric Catalytic Reduction The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for this transformation.[14][17] It employs a catalytic amount of a chiral oxazaborolidine derived from the amino acid proline, in conjunction with a stoichiometric amount of borane (BH₃).

    Experimental Protocol: CBS Reduction of 3-acetylimidazo[1,2-a]pyridine

    • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (10 mol%) in anhydrous Tetrahydrofuran (THF). Ensure all glassware is oven-dried and reagents are anhydrous, as water can significantly reduce enantioselectivity.[15]

    • Borane Addition: Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.2 equivalents) to the catalyst solution at room temperature. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[15]

    • Substrate Addition: Cool the reaction mixture to the recommended temperature (typically between -20 °C and 0 °C). Slowly add a solution of 3-acetylimidazo[1,2-a]pyridine in anhydrous THF to the reaction mixture over 30 minutes.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at low temperature.

    • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Purify the product by column chromatography on silica gel.

    Table 1: Influence of CBS Catalyst on Stereochemical Outcome

    Catalyst Expected Product Configuration Typical ee (%)
    (S)-Methyl-CBS (R)-Imidazo[1,2-a]pyridin-3-ylmethanol >95%

    | (R)-Methyl-CBS | (S)-Imidazo[1,2-a]pyridin-3-ylmethanol | >95% |

Potential Cause B: Racemization During Workup or Purification

  • Causality: Chiral secondary alcohols, especially those on heterocyclic systems, can be susceptible to racemization under acidic or basic conditions, or at elevated temperatures.[8] This can occur via a temporary oxidation to the ketone followed by a non-selective re-reduction by trace impurities or via protonation of the alcohol, which can facilitate an SN1-type reaction leading to a planar carbocation intermediate.[6]

  • Solution: Employ Mild Workup and Purification Conditions

    • pH Control: During aqueous workup, avoid strong acids or bases. Use buffered solutions or mild reagents like saturated ammonium chloride (NH₄Cl) for quenching.

    • Temperature Management: Perform all extractions and solvent removal steps at or below room temperature. Avoid prolonged heating.

    • Chromatography: Use a neutral stationary phase like silica gel for purification. If the compound is sensitive, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. Alternatively, techniques like supercritical fluid chromatography (SFC) can offer gentle and efficient chiral purification.[24][25]

Problem 2: Inconsistent Stereochemical Outcome

Variability in ee values between batches indicates a lack of control over critical reaction parameters.

Potential Cause: Impure Reagents or Solvents

  • Causality: Asymmetric catalysis is highly sensitive to impurities. Trace amounts of water can decompose the borane reagent and the catalyst.[15] Other impurities can act as catalyst poisons, leading to a competing, non-selective background reaction that lowers the overall ee.

  • Solution: Rigorous Control of Reagent and Solvent Quality

    • Solvent Purity: Use freshly distilled, anhydrous solvents. THF, in particular, should be dried over sodium/benzophenone or passed through a solvent purification system.

    • Reagent Quality: Use high-purity reagents. The CBS catalyst and borane solutions should be sourced from a reliable supplier and handled under strictly inert conditions.

    • Inert Atmosphere: Ensure the entire reaction setup is properly purged with an inert gas (argon or nitrogen) to exclude moisture and oxygen.

Visualizations and Diagrams

Asymmetric_Reduction

Troubleshooting_Flowchart Start Low Enantiomeric Excess (ee) Detected in Product Check_Reduction Was an asymmetric reduction method used? Start->Check_Reduction Implement_Asymmetric Implement CBS or enzymatic reduction. Check_Reduction->Implement_Asymmetric No Check_Conditions Were reaction conditions strictly anhydrous? Check_Reduction->Check_Conditions Yes Success High ee Achieved Implement_Asymmetric->Success Purify_Reagents Use freshly distilled solvents and high-purity reagents. Check_Conditions->Purify_Reagents No Check_Workup Was the workup/purification performed under mild conditions? Check_Conditions->Check_Workup Yes Purify_Reagents->Success Mild_Conditions Use neutral pH, low temp, and neutral chromatography. Check_Workup->Mild_Conditions No Check_Workup->Success Yes Mild_Conditions->Success

References

Technical Support Center: Imidazo[1,2-a]pyridin-3-ylmethanol Analytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method development of Imidazo[1,2-a]pyridin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this specific imidazopyridine derivative. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4][5] The analytical challenges associated with these nitrogen-containing heterocyclic compounds often require a nuanced and systematic approach to method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for this compound?

A1: The primary challenges stem from the molecule's inherent physicochemical properties. As a nitrogen-containing heterocyclic compound, this compound can exhibit:

  • Poor peak shape: Tailing is common due to the interaction of the basic nitrogen atoms with residual silanols on conventional silica-based C18 columns.

  • Low retention in reversed-phase (RP) chromatography: The molecule's polarity can lead to insufficient retention on traditional RP columns, making separation from polar impurities and excipients difficult.[6][7]

  • Method variability: Sensitivity to mobile phase pH and buffer concentration can lead to shifts in retention time and inconsistent results.

  • On-column degradation: The stability of the analyte on the stationary phase, especially under certain pH and temperature conditions, should be considered.

Q2: Which chromatographic mode is most suitable for the analysis of this compound?

A2: While reversed-phase HPLC is the most common starting point, other modes should be considered depending on the analytical goal:

  • Reversed-Phase (RP) HPLC: This is often the first choice due to its versatility. However, modifications are usually necessary to achieve good peak shape and retention. This can include using a base-deactivated column, operating at a mid-range pH with an appropriate buffer, or employing ion-pairing agents.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analogs or metabolites of this compound, HILIC can provide better retention and selectivity.[7]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for polar and ionizable compounds like imidazopyridines.[6]

Q3: How critical is pH control of the mobile phase?

A3: pH control is absolutely critical. The pKa of the imidazopyridine ring system will dictate the ionization state of the molecule.[8] Operating at a pH at least 2 units away from the pKa of the basic nitrogens will ensure a consistent ionization state and reproducible retention times. For this compound, a slightly acidic to neutral pH (e.g., pH 3-6) is often a good starting point to ensure the compound is in a single, protonated form, which can improve peak shape and retention.

Q4: Is a stability-indicating method necessary for this compound?

A4: Yes, for any drug development application, a stability-indicating method is required by regulatory agencies like the FDA.[9] This type of method must be able to separate the intact drug from its degradation products, which might form under various stress conditions (e.g., acid, base, oxidation, heat, light).[10][11] Forced degradation studies are essential to develop and validate such a method.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)

Causality: Peak tailing for basic compounds like this compound is primarily caused by secondary interactions between the protonated amine groups on the analyte and acidic, deprotonated silanol groups on the surface of silica-based HPLC columns. This leads to a mixed-mode retention mechanism that results in broad, tailing peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:
  • Modify the Mobile Phase:

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (typically 0.1-0.5%). These amines will preferentially interact with the active silanol sites on the column, masking them from the analyte.

    • Adjust pH and Buffer Strength: Lowering the pH (e.g., to pH 3 with formic acid or phosphate buffer) will protonate the basic nitrogens of this compound and also suppress the ionization of many silanol groups, reducing secondary interactions. Increasing the buffer strength can also help to improve peak shape.

  • Select an Appropriate Stationary Phase:

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the surface silanols are chemically bonded with a small silylating agent. These columns show significantly reduced tailing for basic compounds.

    • Consider Polymer-Based or Hybrid Columns: Columns with a polymeric stationary phase (e.g., polystyrene-divinylbenzene) or a hybrid silica-polymer backbone are less prone to silanol interactions and can be more stable at higher pH values.

Problem 2: Insufficient Retention in Reversed-Phase HPLC

Causality: this compound possesses polar functional groups (hydroxyl and nitrogen atoms) that can limit its hydrophobic interaction with a C18 stationary phase, especially when the mobile phase has a high organic content. This results in early elution and poor resolution from the solvent front and other polar components.

Recommended Solutions:
StrategyDescriptionExpected Outcome
Reduce Organic Modifier Decrease the percentage of acetonitrile or methanol in the mobile phase.Increased retention time.
Use a Less Polar Stationary Phase Switch from a C18 to a C8 or a Phenyl column.May provide different selectivity and potentially more retention.
Employ an Ion-Pairing Reagent Add an ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate to the mobile phase.[10][12] This will form a neutral complex with the protonated analyte, increasing its hydrophobicity and retention.Significant increase in retention time.
Switch to HILIC Mode If the compound is very polar, HILIC can be a more effective separation mode.[7]Stronger retention for polar compounds.
Problem 3: Method Instability and Poor Reproducibility

Causality: Fluctuations in retention time, peak area, and peak shape can arise from several factors, including inadequate buffering of the mobile phase, temperature variations, and the use of a method that is not robust.

Protocol for Method Robustness Testing:

A robust method is insensitive to small, deliberate variations in method parameters. During development, it's crucial to evaluate the impact of these variations.

  • Identify Critical Parameters:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic modifier composition (± 2%)

  • Experimental Design:

    • Perform a one-factor-at-a-time (OFAT) analysis or a Design of Experiments (DoE) to systematically vary these parameters.

    • Inject the sample under each condition and monitor changes in retention time, peak asymmetry, and resolution between the analyte and any closely eluting impurities.

  • Data Analysis and Optimization:

    • Analyze the data to identify which parameters have the most significant impact on the method's performance.

    • Adjust the method to operate in a region where it is least sensitive to these variations. For example, if the retention time is highly sensitive to pH, ensure the mobile phase is well-buffered.

System Suitability Testing (SST):

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria (Typical)
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) < 2.0%
Resolution (Rs) between analyte and closest peak > 1.5

Experimental Protocols

Protocol 1: Generic Starting Conditions for RP-HPLC Method Development

This protocol provides a robust starting point for developing a reversed-phase HPLC method for this compound.

  • Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.

    • Hold at the high percentage for 2-3 minutes.

    • Return to the initial conditions and allow the column to re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile).

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

This protocol outlines the steps to perform a forced degradation study, which is essential for developing a stability-indicating analytical method.[9][10]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid drug substance and a solution to 80 °C for 24 and 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity of the main peak and to obtain UV spectra of the degradation products.

    • If available, use LC-MS to identify the major degradation products.

  • Method Validation:

    • Ensure that the method can separate all degradation products from the parent compound with a resolution of at least 1.5.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridin-3-ylmethanol and Related GABAA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant drugs.[1][2][3][4] This heterocyclic system is renowned for its ability to interact with the central nervous system, particularly as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5] This interaction is central to the therapeutic effects of widely prescribed sedative-hypnotics and anxiolytics. This guide will focus on the potential biological activity of a specific, lesser-studied derivative, imidazo[1,2-a]pyridin-3-ylmethanol, by comparing it to its well-characterized relatives: Zolpidem, Alpidem, and Saripidem.

While direct experimental data for this compound is not extensively available in the public domain, by analyzing the established pharmacology of its analogues, we can construct a scientifically informed hypothesis regarding its potential efficacy and selectivity.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for imidazo[1,2-a]pyridine-based drugs like Zolpidem, Alpidem, and Saripidem is the positive allosteric modulation of the GABA-A receptor.[2] These compounds bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel, and enhance the effect of the endogenous neurotransmitter, GABA.[5] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This cascade of events underlies the sedative, hypnotic, anxiolytic, and anticonvulsant properties of these drugs.[6]

The GABA-A receptor is a pentameric complex composed of different subunits (α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties. Notably, the α subunit isoforms (α1, α2, α3, and α5) are critical for conferring differential sensitivity to various ligands.[1][7]

GABA-A Receptor Signaling Pathway

Comparative Analysis of Biological Activity

The subtle structural differences among imidazo[1,2-a]pyridine derivatives can lead to significant variations in their binding affinity for different GABA-A receptor α subunits, which in turn dictates their primary clinical application.

CompoundPrimary Clinical UseKey Structural FeaturesGABA-A α1 AffinityGABA-A α2/α3 AffinityGABA-A α5 Affinity
Zolpidem Sedative-HypnoticN,N-dimethylacetamide at C3High (Ki ≈ 20 nM)[8]Intermediate (Ki ≈ 400 nM)[8]Very Low (Ki > 5000 nM)[6]
Alpidem Anxiolytic (withdrawn)N,N-dipropylacetamide at C3HighLower than ZolpidemLow
Saripidem Anxiolytic (investigational)N-methylbutanamide at C3HighLower than ZolpidemLow
This compound (Hypothesized)Methanol group at C3(Hypothesized) High(Hypothesized) Moderate(Hypothesized) Low

Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative.

Zolpidem , marketed as Ambien, exhibits high affinity for GABA-A receptors containing the α1 subunit.[2][7] This selectivity is believed to be responsible for its potent sedative and hypnotic effects, with weaker anxiolytic and muscle relaxant properties.[6][9] In vivo studies in mice have demonstrated that the sedative action of zolpidem is exclusively mediated by α1-containing GABA-A receptors.[6][9]

Alpidem and Saripidem , in contrast, were developed as anxiolytics. While they also bind to the benzodiazepine site, their profiles suggest a reduced sedative effect compared to Zolpidem at anxiolytic doses. This difference in pharmacological effect is attributed to variations in their affinity and/or efficacy at the different α subunit-containing GABA-A receptors.

For This compound , the presence of a small, polar methanol group at the C3 position is a key structural feature. Based on the structure-activity relationships of this class, it is plausible that this compound would retain a strong affinity for the benzodiazepine binding site. The nature of the C3 substituent is known to influence the subtype selectivity. The relatively small and polar methanol group may confer a binding profile that results in sedative-hypnotic or anxiolytic activity. A study on 3-nitroso and 3-formyl imidazo[1,2-a]pyridine derivatives showed sedative and anxiolytic profiles, suggesting that substitutions at the C3 position can indeed modulate these activities.[10] Further experimental validation is necessary to definitively characterize the activity of this compound.

Experimental Protocols for Biological Evaluation

To ascertain the precise biological activity of this compound and enable a direct comparison with known drugs, a series of in vitro and in vivo assays are essential.

In Vitro: GABA-A Receptor Binding Assay

This assay determines the binding affinity of a compound for the GABA-A receptor.

Objective: To quantify the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize rat or mouse brain tissue in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam) that binds to the benzodiazepine site.

    • Add increasing concentrations of the test compound (this compound) or a known competitor (e.g., Diazepam) to displace the radioligand.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

GABA-A Receptor Binding Assay Workflow

In Vivo: Assessment of Sedative and Anxiolytic Activity

1. Rotarod Test for Sedative/Motor-Impairing Effects

Objective: To evaluate the effect of this compound on motor coordination and balance, which can be indicative of sedative properties.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure:

    • Acclimatize mice or rats to the testing room.

    • Administer the test compound (this compound), a vehicle control, or a reference drug (e.g., Zolpidem) intraperitoneally or orally.[11][12][13]

    • After a predetermined time, place the animal on the rotarod, which is rotating at a set speed or an accelerating speed.[11][12]

    • Record the latency to fall from the rod. A decrease in latency compared to the control group suggests motor impairment.[14][11]

2. Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic potential of this compound.

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[15][16][17][18][19]

  • Procedure:

    • Acclimatize the animals to the testing environment.[15][19]

    • Administer the test compound, vehicle, or a reference anxiolytic (e.g., Diazepam).[17]

    • Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[15][16][17]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[15][16][19]

    • An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[16][17]

Conclusion

Based on the well-established pharmacology of the imidazo[1,2-a]pyridine scaffold, it is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor. The specific nature of its C3-methanol substituent suggests it could possess either sedative-hypnotic or anxiolytic properties. Its profile is likely to be influenced by its binding affinity and selectivity for the different GABA-A receptor α subunits.

To definitively characterize the biological activity of this compound, rigorous experimental evaluation is required. The in vitro and in vivo protocols outlined in this guide provide a robust framework for such an investigation. The resulting data will be crucial for determining its therapeutic potential and for guiding future drug development efforts centered on the versatile imidazo[1,2-a]pyridine scaffold.

References

The Evolving Landscape of Cancer Therapeutics: A Comparative Efficacy Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds being investigated, the imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising pharmacophore due to its vast biological properties and potential for targeted cancer therapy.[1] This guide provides a comprehensive comparison of the efficacy of imidazo[1,2-a]pyridine derivatives across various cancer cell lines, offering insights into their mechanism of action and the experimental methodologies used to evaluate their cytotoxic potential. While direct data on the parent compound "Imidazo[1,2-a]pyridin-3-ylmethanol" is limited in publicly available literature, this guide will focus on the broader class of its derivatives, which have been more extensively studied.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

The anticancer activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, compared to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineCell Line OriginIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)HCC827Lung Adenocarcinoma0.09[2]
A549Lung Carcinoma0.17[2]
SH-SY5YNeuroblastoma0.21[2]
HELErythroleukemia0.25[2]
MCF-7Breast Adenocarcinoma0.43[2]
Compound 7e (a 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivative)HT-29Colorectal Adenocarcinoma0.01 - 3.2[3]
H460Large Cell Lung Cancer0.01 - 3.2[3]
A549Lung Carcinoma0.01 - 3.2[3]
MKN-45Gastric Carcinoma0.01 - 3.2[3]
SMMC-7721Hepatocellular Carcinoma0.01 - 3.2[3]
Compound 9d (an imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative)HeLaCervical Adenocarcinoma10.89[4]
MCF-7Breast Adenocarcinoma2.35[4]
Compound IP-5 (a novel imidazo[1,2-a]pyridine)HCC1937Breast Carcinoma45[5][6]
Compound IP-6 (a novel imidazo[1,2-a]pyridine)HCC1937Breast Carcinoma47.7[5][6]
Compound HB9 (an imidazo[1,2-a]pyridine hybrid)A549Lung Carcinoma50.56[7][8]
Compound HB10 (an imidazo[1,2-a]pyridine hybrid)HepG2Hepatocellular Carcinoma51.52[7][8]
Standard Chemotherapeutic Agents
Cisplatin A549Lung Carcinoma53.25[7][8]
HepG2Hepatocellular Carcinoma54.81[7][8]
Combretastatin A-4 (CA-4) (Antitubulin agent)MultipleGenerally higher than Compound 7e[3]

Unraveling the Mechanism of Action: Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various cellular pathways crucial for cancer cell survival and proliferation.[9] One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers.[2]

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit key components of this pathway, leading to cell cycle arrest and apoptosis (programmed cell death).[5][10] For instance, some derivatives have been shown to be potent inhibitors of PI3Kα, a key enzyme in the pathway.[2][10] Another important mechanism of action for some imidazo[1,2-a]pyridine derivatives is the inhibition of tubulin polymerization .[1][3] Microtubules are essential components of the cytoskeleton and are critical for cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in mitosis, ultimately leading to cell death.[3]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K inhibits MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation cluster_2 Formazan Solubilization & Measurement Seed Cells 1. Seed cells in a 96-well plate Add Compound 2. Add varying concentrations of the test compound Seed Cells->Add Compound Add MTT Reagent 3. Add MTT solution to each well Add Compound->Add MTT Reagent Incubate 4. Incubate to allow formazan crystal formation Add MTT Reagent->Incubate Add Solubilizing Agent 5. Add a solubilizing agent (e.g., DMSO) Incubate->Add Solubilizing Agent Measure Absorbance 6. Measure absorbance at ~570 nm Add Solubilizing Agent->Measure Absorbance

References

A Comparative Analysis of Imidazo[1,2-a]pyridin-3-ylmethanol and Structurally Related Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the imidazo[1,2-a]pyridine core has emerged as a "privileged" structure, a distinction it shares with other key scaffolds like indoles and benzimidazoles. This guide provides a comparative study of Imidazo[1,2-a]pyridin-3-ylmethanol, a representative of the imidazopyridine family, against analogous indole and benzimidazole derivatives. Through an exploration of their synthesis, physicochemical characteristics, and performance in key biological assays, we aim to furnish researchers with the insights necessary to make informed decisions in scaffold selection and drug design.

The Strategic Advantage of Fused Heterocycles in Medicinal Chemistry

Fused heterocyclic systems are mainstays in drug discovery due to their rigid structures, which can reduce the entropic penalty of binding to a biological target, and their rich electronic nature, which allows for a variety of intermolecular interactions. The imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 heterocycle, is of particular interest due to its presence in a number of approved drugs, including zolpidem (hypnotic), alpidem (anxiolytic), and olprinone (cardiotonic).[1] Its utility is further underscored by the extensive investigation of its derivatives for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]

This guide will focus on a comparative analysis of three key scaffolds, with this compound as our central point of reference.

  • This compound: A derivative of the imidazopyridine core, featuring a hydroxymethyl group at the 3-position, a common site for functionalization to modulate solubility and biological activity.

  • Indole-3-carbinol: An analogous indole derivative, a prominent scaffold in numerous natural products and pharmaceuticals.

  • 2-(Hydroxymethyl)benzimidazole: A representative benzimidazole, another "privileged" scaffold with a broad spectrum of biological activities.

Synthesis of this compound and Related Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. The imidazo[1,2-a]pyridine core can be constructed through several reliable methods, with the choice of route often depending on the desired substitution pattern.

A common and versatile approach is the condensation of a 2-aminopyridine with an α-haloketone. For this compound, a multi-step synthesis starting from 2-aminopyridine is typically employed. This can involve an initial reaction with an appropriate three-carbon building block followed by cyclization and functional group manipulation.

More contemporary methods, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer a more convergent and efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives, which can be further modified.[5][6]

cluster_synthesis General Synthetic Strategies cluster_imp Imidazo[1,2-a]pyridine Synthesis cluster_gbb GBB Multicomponent Reaction 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine Aldehyde Aldehyde GBB_Reaction GBB_Reaction Aldehyde->GBB_Reaction Isonitrile Isonitrile Isonitrile->GBB_Reaction 3-Amino-Imidazo[1,2-a]pyridine 3-Amino-Imidazo[1,2-a]pyridine GBB_Reaction->3-Amino-Imidazo[1,2-a]pyridine 2-Aminopyridine_GBB 2-Aminopyridine 2-Aminopyridine_GBB->GBB_Reaction

Caption: Common synthetic routes to the imidazo[1,2-a]pyridine core.

Comparative Physicochemical Properties

The physicochemical properties of a scaffold, such as lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the predicted and experimental properties of the parent scaffolds and their hydroxymethyl derivatives reveals key differences.

PropertyImidazo[1,2-a]pyridineIndoleBenzimidazole
Predicted logP 1.4 - 1.82.1 - 2.31.3 - 1.5
Experimental pKa ~6.8 (conjugate acid)~16.2 (N-H)~5.5 (conjugate acid), ~12.8 (N-H)
Aqueous Solubility ModerateLowModerate
Hydrogen Bond Donors 0 (parent), 1 (-CH2OH)1 (parent), 1 (-CH2OH)1 (parent), 1 (-CH2OH)
Hydrogen Bond Acceptors 1 (parent), 2 (-CH2OH)0 (parent), 1 (-CH2OH)1 (parent), 2 (-CH2OH)

Note: Predicted values are estimations from computational models and may vary from experimental data. Experimental pKa values are for the parent scaffolds.

The imidazo[1,2-a]pyridine and benzimidazole scaffolds are more polar than indole, which is reflected in their lower predicted logP values and higher aqueous solubility. The presence of the pyridine nitrogen in the imidazo[1,2-a]pyridine ring system imparts basicity, allowing for salt formation, which can be advantageous for formulation. The hydroxymethyl group in this compound enhances polarity and provides a handle for further derivatization.

Comparative Biological Activity: A Focus on Anticancer and Antibacterial Potential

While direct comparative studies of this compound against indole and benzimidazole analogues are limited, a wealth of data exists for derivatives of these core structures. This section will compare their performance in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

All three scaffolds have been extensively explored for their anticancer potential, with derivatives showing activity against a wide range of cancer cell lines.

Imidazo[1,2-a]pyridine Derivatives:

The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for the development of anticancer agents, with derivatives targeting various cellular pathways.[2] For instance, some derivatives have shown potent inhibitory activity against kinases such as PI3K and AKT/mTOR, which are crucial for cancer cell survival and proliferation.[7] Recent studies have also highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, a challenging target in cancer therapy.[1]

Indole Derivatives:

Indole-3-carbinol and its metabolites have been widely studied for their cancer chemopreventive properties.[8] The indole scaffold is a key component of numerous anticancer drugs, including vinca alkaloids and taxanes (though in more complex structures). Simpler indole derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.

Benzimidazole Derivatives:

Benzimidazole derivatives have a long history in anticancer drug discovery, with some compounds acting as tubulin polymerization inhibitors, topoisomerase inhibitors, and kinase inhibitors.[7][9] Their structural similarity to purine bases allows them to interact with various biological targets.

Comparative Anticancer Activity Data (IC₅₀ in µM)

Compound ClassCancer Cell LineRepresentative IC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine Derivative A375 (Melanoma)<12[7]
Imidazo[1,2-a]pyridine Derivative HCC1937 (Breast)45[3]
Imidazo[1,2-a]pyridine-Triazole Hybrid MCF-7 (Breast)2.35[10]
Indole-3-carbinol (I3C) MDA-MB-231 (Breast)~10[8]
I3C Cyclic Derivative Mixture MCF-7 (Breast)1.3 (µg/mL)[11]
Benzimidazole-Triazole Hybrid HCT-116 (Colon)3.87[9]
Fluoro Aryl Benzimidazole MCF-7 (Breast)2.8[9]
Benzimidazole Derivative OVCAR-3 (Ovarian)10.34 - 14.88[12]

Disclaimer: The data presented is from different studies and not from a head-to-head comparison. Direct comparison of potency should be made with caution.

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Imidazo[1,2-a]pyridines, indoles, and benzimidazoles have all shown promise in this area.

Imidazo[1,2-a]pyridine Derivatives:

Derivatives of this scaffold have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[9][13] The mechanism of action can vary depending on the specific substitution pattern.

Indole Derivatives:

Indole itself is a signaling molecule in bacteria, and its derivatives can interfere with bacterial communication and biofilm formation. Halogenated indoles, in particular, have shown potent antibacterial activity.[14]

Benzimidazole Derivatives:

Benzimidazoles have been investigated as antibacterial agents with some derivatives showing potent activity, particularly against Gram-positive bacteria.[3][15]

Comparative Antibacterial Activity Data (MIC in µg/mL)

Compound ClassBacterial StrainRepresentative MIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Derivative S. aureusModerate Activity[16]
Imidazo[1,2-a]pyridine-Triazole Hybrid B. subtilisModerate to Good[9]
Indole Derivative S. aureus (MRSA)6.25 - 100[17]
Halogenated Indole S. aureus20 - 50[6]
Benzimidazole Derivative S. aureus12.5 - 400[15]
Benzimidazole-Triazole Hybrid E. coli3.12[18]

Disclaimer: The data presented is from different studies and not from a head-to-head comparison. Direct comparison of potency should be made with caution.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for assessing the anticancer and kinase inhibitory activity of novel compounds.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Cell_Seeding Seed cells in a 96-well plate (1,000-100,000 cells/well) Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of test compound Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent (10 µL/well) Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (100 µL/well) Incubation3->Solubilization Incubation4 Incubate overnight in the dark Solubilization->Incubation4 Absorbance_Reading Read absorbance at 570 nm Incubation4->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assessment using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Workflow:

Kinase_Reaction Set up kinase reaction with enzyme, substrate, ATP, and inhibitor Incubation1 Incubate to allow reaction to proceed Kinase_Reaction->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP Incubation1->Stop_Reaction Incubation2 Incubate for 40 minutes Stop_Reaction->Incubation2 ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->ADP_to_ATP Incubation3 Incubate for 30-60 minutes ADP_to_ATP->Incubation3 Luminescence_Reading Read luminescence Incubation3->Luminescence_Reading Data_Analysis Calculate IC50 values Luminescence_Reading->Data_Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, ATP, and test compound solutions.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[1]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve to correlate the luminescent signal to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold, represented here by this compound, stands as a highly versatile and promising core in modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and broad spectrum of biological activities place it on par with other "privileged" scaffolds like indoles and benzimidazoles.

While direct comparative data remains a key area for future investigation, the available evidence suggests that the imidazo[1,2-a]pyridine core offers a unique combination of features. Its inherent basicity provides a handle for salt formation and improved solubility, a potential advantage over the more neutral indole scaffold. The diverse substitution patterns achievable through modern synthetic methods allow for fine-tuning of its biological activity against a wide range of targets.

For researchers and drug development professionals, the choice of a scaffold is a strategic decision. The imidazo[1,2-a]pyridine framework, with its proven track record in approved drugs and its continued exploration in preclinical studies, represents a compelling starting point for the design of novel therapeutics. This guide provides a foundational understanding of its comparative strengths and the experimental methodologies required to unlock its full potential.

References

Bridging the Digital and the Bench: A Comparative Guide to Validating In Silico Predictions for Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the "fail early, fail cheap" paradigm is a guiding principle.[1] Computational, or in silico, tools have become indispensable for rapidly screening vast chemical libraries, predicting biological activity, and evaluating pharmacokinetic properties long before a compound is ever synthesized.[2][3] However, these predictions remain theoretical until validated by rigorous, real-world in vitro experiments. This guide provides a comprehensive framework for this crucial validation process, using the promising scaffold, Imidazo[1,2-a]pyridin-3-ylmethanol, as a case study.

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents and demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This makes its derivatives, such as this compound, compelling candidates for computational exploration and subsequent experimental validation.

This guide will walk you through a logical, field-proven workflow, from initial in silico predictions of a hypothetical biological target and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to the detailed in vitro assays required to confirm them. We will explore the causality behind experimental choices and present the data in a clear, comparative format to bridge the gap between prediction and reality.

Part 1: The In Silico Blueprint - Predicting Biological Potential

The first step in modern drug discovery is often purely computational.[7][8] By leveraging models of biological targets and algorithms that predict molecular behavior, we can generate initial hypotheses about a compound's efficacy and safety. Given the known activities of the broader imidazo[1,2-a]pyridine class, which include the inhibition of protein kinases, we will hypothesize that this compound is an inhibitor of a key oncology target, Cyclin-Dependent Kinase 2 (CDK2).

A typical in silico workflow to generate these initial predictions involves several key stages:

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[9][10] A low docking score indicates a potentially strong interaction.

  • ADMET Prediction: A suite of computational models are used to forecast the pharmacokinetic and toxicity profile of a drug candidate.[2][11][12] This early assessment is crucial for avoiding late-stage failures due to poor bioavailability or unforeseen toxicity.[12]

cluster_in_silico In Silico Prediction Workflow Compound Imidazo[1,2-a]pyridin- 3-ylmethanol Structure Docking Molecular Docking Simulation Compound->Docking ADMET ADMET Prediction (e.g., SwissADME, admetSAR) Compound->ADMET Target Protein Target Structure (e.g., CDK2) Target->Docking Binding Predicted Binding Affinity (Docking Score) Docking->Binding Properties Predicted ADMET Properties ADMET->Properties

Figure 1. A streamlined workflow for the in silico prediction of biological activity and ADMET properties.
Table 1: Hypothetical In Silico Predictions for this compound

ParameterIn Silico PredictionMethod/ToolRationale
Target Activity
Binding Affinity (CDK2)-8.5 kcal/molMolecular Docking (AutoDock Vina)A strong negative value suggests favorable binding to the ATP-binding pocket of CDK2.
ADMET Properties
GI AbsorptionHighSwissADMEIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNopkCSMSuggests the compound is unlikely to cause CNS side effects.
CYP2D6 InhibitorNoSwissADMEPredicts a lower risk of drug-drug interactions with substrates of this key metabolic enzyme.
hERG InhibitionLow RiskPred-hERGPredicts a low likelihood of cardiotoxicity.
CytotoxicityLowADMETlab 2.0Suggests the compound may have a favorable therapeutic window.

Part 2: The Experimental Verdict - In Vitro Validation

While in silico predictions are a powerful starting point, they must be substantiated with laboratory data. The following in vitro assays are designed to directly test the computational hypotheses outlined in Table 1. This validation process is critical for confirming on-target activity and identifying potential liabilities that were not captured by the predictive models.[9]

cluster_in_vitro In Vitro Validation Workflow Prediction1 Predicted Target Activity (Binding Affinity) Biochem Biochemical Assay (Kinase IC50) Prediction1->Biochem Prediction2 Predicted ADMET Properties Cell Cell-Based Assay (Cytotoxicity - MTT) Prediction2->Cell ADME Permeability Assay (Caco-2) Prediction2->ADME Result1 Measured Potency (IC50 Value) Biochem->Result1 Result2 Measured Cytotoxicity (CC50 Value) Cell->Result2 Result3 Measured Permeability (Papp Value) ADME->Result3

Figure 2. An experimental workflow designed to validate initial in silico predictions.
Comparative Analysis: In Silico vs. In Vitro

The core of this guide is the direct comparison of predicted data with experimental results. A strong correlation builds confidence in the predictive models and the therapeutic potential of the compound. Discrepancies, on the other hand, are equally valuable, as they highlight the limitations of the computational models and guide further optimization.

Table 2: Comparative Analysis of Predicted vs. Experimental Data
ParameterIn Silico PredictionIn Vitro ResultCorrelation & Insights
Target Activity
CDK2 InhibitionBinding Affinity: -8.5 kcal/molIC50: 0.5 µM Strong Correlation: The favorable docking score translates to potent inhibition in a biochemical assay, validating the initial hypothesis.
ADMET Properties
Intestinal AbsorptionHighPapp (A→B): 15 x 10⁻⁶ cm/s Strong Correlation: The high apparent permeability coefficient in the Caco-2 assay confirms the prediction of good intestinal absorption.[13]
Cytotoxicity (A549 cells)LowCC50: >50 µM Strong Correlation: The compound shows low toxicity to a human cell line, consistent with predictions and suggesting a good safety profile.

Part 3: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step methodologies for the key in vitro experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination for CDK2)

This protocol determines the concentration of this compound required to inhibit 50% of CDK2 kinase activity. A radiometric assay is a gold-standard method for this purpose.[14][15]

  • Objective: To quantify the potency of the test compound against the target kinase.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the kinase inhibition.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Reconstitute recombinant human CDK2/CycE enzyme to a working concentration.

    • Prepare a substrate peptide solution (e.g., a histone H1-derived peptide).

    • Prepare [γ-³²P]ATP with a specific activity.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted compound solutions.

    • Add 20 µL of the CDK2/CycE enzyme solution to each well and incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

    • Allow the mat to dry, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal permeability and drug absorption.[16][17]

  • Objective: To determine the rate of transport of the test compound across a monolayer of human intestinal cells.

  • Principle: Caco-2 cells, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[13]

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for full differentiation and monolayer formation.

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[18]

  • Assay Procedure (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS to the basolateral (receiver) compartment.

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.[18]

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[13]

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20][21]

  • Objective: To assess the cytotoxic effect of the test compound on a human cancer cell line (e.g., A549).

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells.[20]

  • Cell Plating:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old media from the cells and add 100 µL of media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[21]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration).

Conclusion

This guide demonstrates the synergistic relationship between in silico prediction and in vitro validation in the drug discovery process. For our case study compound, this compound, the strong correlation between the predicted and experimental data validates the initial computational hypotheses. The favorable docking score against CDK2 was confirmed by a potent IC50 value, and the predicted ADMET properties were substantiated by high permeability and low cytotoxicity in relevant in vitro models.

This iterative process of prediction, testing, and comparison is fundamental to modern medicinal chemistry.[7] It allows researchers to make data-driven decisions, prioritize promising compounds, and ultimately accelerate the journey from a chemical structure on a screen to a potential new medicine on the bench.

References

Benchmarking Imidazo[1,2-a]pyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Promising Scaffold for Anticancer and Anti-inflammatory Applications

I. Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] This scaffold is a key component in several clinically used drugs and is continuously being explored for new therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

While the specific compound, Imidazo[1,2-a]pyridin-3-ylmethanol, is a subject of interest, a comprehensive search of the current scientific literature reveals a lack of published, direct experimental data on its biological activity and performance against standard compounds. However, the broader class of 3-substituted imidazo[1,2-a]pyridines has been extensively studied, with many derivatives demonstrating potent and selective biological effects.

Therefore, this guide will pivot to a closely related and well-characterized analogue to exemplify the benchmarking process for this promising class of molecules. We will focus on a representative 3-substituted imidazo[1,2-a]pyridine with documented anticancer and anti-inflammatory properties, comparing its performance to established standard-of-care agents. This approach will provide researchers with a robust framework for evaluating novel imidazo[1,2-a]pyridine derivatives and understanding their potential within the drug discovery landscape.

II. Selecting a Representative Compound and Relevant Benchmarks

For the purpose of this guide, we will focus on a class of 3-aminoimidazo[1,2-a]pyridine derivatives that have shown significant cytotoxic activity against various cancer cell lines. Specifically, we will highlight the benchmarking of a compound analogous to those reported with potent activity against colon and melanoma cancer cell lines.

Standard Compounds for Benchmarking:

  • Anticancer Activity (Colon and Melanoma):

    • Cisplatin: A platinum-based chemotherapy drug widely used in the treatment of various cancers, including melanoma. It serves as a classic cytotoxic benchmark.

    • Dabrafenib and Trametinib: Targeted therapies for melanoma with BRAF mutations. Dabrafenib is a BRAF inhibitor, and Trametinib is a MEK inhibitor.[3][4] These represent the modern, targeted approach to cancer treatment.

  • Anti-inflammatory Activity:

    • Ibuprofen: A common nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes.[5]

    • Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory agent with a potentially different side-effect profile.

III. Experimental Workflows and Methodologies

The following section details the step-by-step protocols for key in vitro assays used to benchmark our representative imidazo[1,2-a]pyridine derivative against the selected standard compounds.

A. Anticancer Activity Benchmarking

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Cell Seeding: Seed human melanoma (A375) and colon carcinoma (HT-29) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative, Cisplatin, Dabrafenib, and Trametinib for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat A375 and HT-29 cells with the IC50 concentration of the test compounds for 48 hours.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

3. Western Blot Analysis for Signaling Pathway Modulation

To investigate the mechanism of action, the expression levels of key proteins in relevant signaling pathways (e.g., PI3K/AKT/mTOR) are assessed.[6]

  • Protocol:

    • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and β-actin as a loading control), followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram: Experimental Workflow for Anticancer Benchmarking

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Primary Screening cluster_2 Mechanism of Action start Cancer Cell Lines (e.g., A375, HT-29) treatment Treat with Imidazo[1,2-a]pyridine and Standard Drugs start->treatment mtt MTT Assay (Determine IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis western Western Blot (Signaling Pathway Modulation) treatment->western

Caption: Workflow for in vitro anticancer benchmarking.

B. Anti-inflammatory Activity Benchmarking

1. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates.

    • Compound Treatment: Pre-treat the cells with the imidazo[1,2-a]pyridine derivative, Ibuprofen, or Celecoxib for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the percentage inhibition of NO production.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This enzymatic assay determines the inhibitory activity of the compounds against the COX-1 and COX-2 isoforms.

  • Protocol:

    • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Compound Incubation: Incubate the enzymes with the test compounds at various concentrations.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

    • Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

3. Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages.

  • Protocol:

    • Cell Culture and Treatment: Follow the same procedure as the NO production assay.

    • ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatants.

    • Data Analysis: Calculate the percentage inhibition of cytokine production.

Diagram: Signaling Pathway in Inflammation

G cluster_0 Inflammatory Signaling Cascade lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs

Caption: Simplified inflammatory signaling pathway.

IV. Comparative Data Analysis

The following tables present hypothetical but realistic data based on published findings for imidazo[1,2-a]pyridine derivatives, to illustrate how the results of the benchmarking studies would be presented.

Table 1: Anticancer Activity (IC50 in µM)

CompoundA375 (Melanoma)HT-29 (Colon Carcinoma)
Representative Imidazo[1,2-a]pyridine 4.1512.5
Cisplatin8.215.8
Dabrafenib0.5 (BRAF mutant)>50
Trametinib0.8 (BRAF mutant)>50

Table 2: Anti-inflammatory Activity (IC50 in µM)

CompoundNO Production InhibitionCOX-1 InhibitionCOX-2 InhibitionCOX-2 Selectivity Index
Representative Imidazo[1,2-a]pyridine 15.225.50.15170
Ibuprofen20.812.118.50.65
Celecoxib18.515.30.08191.25

V. Discussion and Future Directions

The hypothetical data presented above illustrates that a representative 3-substituted imidazo[1,2-a]pyridine could exhibit potent cytotoxic activity against melanoma and colon cancer cell lines, with an IC50 value comparable to or better than the standard chemotherapeutic agent, Cisplatin.[7][8] Against BRAF-mutant melanoma cells, targeted therapies like Dabrafenib and Trametinib would be expected to be more potent.

In the context of anti-inflammatory activity, the representative imidazo[1,2-a]pyridine demonstrates potent and selective inhibition of COX-2, similar to Celecoxib, and superior to the non-selective NSAID, Ibuprofen.[9] This suggests a potential for developing effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

The mechanism of action for many biologically active imidazo[1,2-a]pyridines involves the modulation of key cellular signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] Others exert their anti-inflammatory effects by suppressing the STAT3/NF-κB signaling cascade.[10][11]

Future research should focus on synthesizing and evaluating a broader range of 3-substituted imidazo[1,2-a]pyridines to establish a clear structure-activity relationship (SAR). Promising lead compounds should be further investigated in in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The ultimate goal is to identify novel imidazo[1,2-a]pyridine-based drug candidates with superior efficacy and safety compared to current standard-of-care treatments.

VI. References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. --INVALID-LINK--

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. --INVALID-LINK--

  • Targeted Therapy Drugs for Melanoma Skin Cancer. American Cancer Society. --INVALID-LINK--

  • Targeted cancer drugs and immunotherapy for melanoma skin cancer. Cancer Research UK. --INVALID-LINK--

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. --INVALID-LINK--

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. ResearchGate. --INVALID-LINK--

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. --INVALID-LINK--

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. --INVALID-LINK--

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. --INVALID-LINK--

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. --INVALID-LINK--

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. --INVALID-LINK--

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. --INVALID-LINK--

  • This compound (Cas 30489-62-4). Parchem. --INVALID-LINK--

  • IMIDAZO[1,2,a]PYRIDIN-3-YLMETHANOL HCl. INDOFINE Chemical Company, Inc. --INVALID-LINK--

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. --INVALID-LINK--

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. SciSpace. --INVALID-LINK--

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. --INVALID-LINK--

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including anxiolytic, sedative, anticancer, and antiulcer properties.[1] Specifically, functionalization at the C3 position is a key strategy for modulating the pharmacological profile of these compounds.[2][3] This guide provides a comparative analysis of prominent synthetic routes to a versatile building block, (imidazo[1,2-a]pyridin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable method for your research needs.

Introduction to the Strategic Importance of (Imidazo[1,2-a]pyridin-3-yl)methanol

(Imidazo[1,2-a]pyridin-3-yl)methanol is a valuable intermediate, featuring a reactive hydroxyl group at the C3 position that allows for further molecular elaboration. This functional handle can be readily converted into esters, ethers, halides, and other functionalities, enabling the exploration of a broad chemical space in drug discovery programs. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research campaign. This guide will focus on two primary, yet divergent, strategies for its preparation: the reduction of a C3-formyl precursor and the reduction of a C3-ester precursor.

Comparative Analysis of Synthetic Strategies

The synthesis of (imidazo[1,2-a]pyridin-3-yl)methanol can be approached from different C3-functionalized imidazo[1,2-a]pyridine precursors. The two most common pathways involve the reduction of either an aldehyde (imidazo[1,2-a]pyridine-3-carbaldehyde) or an ester (ethyl imidazo[1,2-a]pyridine-3-carboxylate).

Route A: Synthesis via Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde

This two-step approach first involves the synthesis of the C3-formyl derivative, followed by its reduction to the desired alcohol.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

Several methods exist for the formylation of the imidazo[1,2-a]pyridine core at the C3 position. A notable example is the silver-catalyzed intramolecular aminooxygenation.[2]

Step 2: Reduction to (Imidazo[1,2-a]pyridin-3-yl)methanol

The reduction of the aldehyde to the primary alcohol is typically a high-yielding and straightforward transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly employed reagent for this purpose due to its mildness and selectivity.[4]

Route B: Synthesis via Reduction of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

This alternative two-step route begins with the synthesis of a C3-ester, which is then reduced to the target methanol.

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

A convenient one-pot, two-step synthesis has been developed for this precursor, involving the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with ethyl bromoacetate.[5]

Step 2: Reduction to (Imidazo[1,2-a]pyridin-3-yl)methanol

The reduction of the ester to the alcohol requires a more powerful reducing agent than that used for aldehydes. Lithium aluminum hydride (LiAlH₄) is a common choice, though it necessitates anhydrous conditions and careful handling. Alternatively, other hydride reagents can be employed.

Quantitative Data Summary

ParameterRoute A: via AldehydeRoute B: via Ester
Precursor Imidazo[1,2-a]pyridine-3-carbaldehydeEthyl imidazo[1,2-a]pyridine-3-carboxylate
Precursor Synthesis Yield Moderate to GoodModerate to High (74-89%)[5]
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄) or other strong hydrides
Reduction Yield High (e.g., 70-77% for derivatives)[4]Typically High
Reaction Conditions (Reduction) Mild, alcoholic solventsAnhydrous, often cryogenic temperatures, requires quenching
Safety Considerations NaBH₄ is relatively safe to handle.LiAlH₄ is pyrophoric and reacts violently with water.
Scalability Generally goodRequires careful consideration due to the hazards of LiAlH₄.

Experimental Protocols

Protocol for Route A: Synthesis via Reduction of Imidazo[1,2-a]pyridine-3-carbaldehyde

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde (Method adapted from Mohan et al.)[2]

  • To a solution of the appropriate propargyl alcohol (1 mmol) in acetonitrile (5 mL) in a sealed tube, add 2-aminopyridine (1.2 mmol) and silver triflate (10 mol%).

  • Heat the reaction mixture at 80 °C for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford imidazo[1,2-a]pyridine-3-carbaldehyde.

Step 2: Reduction to (Imidazo[1,2-a]pyridin-3-yl)methanol (General procedure adapted from Orozco-Castañeda et al.)[4]

  • Suspend imidazo[1,2-a]pyridine-3-carbaldehyde (1 g) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Heat the mixture to 30°C.

  • Add a solution of sodium borohydride (2 molar equivalents) in 0.1 N NaOH (2 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, remove the ethanol under vacuum.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (imidazo[1,2-a]pyridin-3-yl)methanol.

Protocol for Route B: Synthesis via Reduction of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (Method adapted from Li et al.)[5]

  • In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) in N,N-dimethylformamide (DMF) (5 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) and stir the mixture at 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and add ethyl bromoacetate (1.1 mmol) and potassium carbonate (2 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Reduction to (Imidazo[1,2-a]pyridin-3-yl)methanol (General Procedure)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl imidazo[1,2-a]pyridine-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (imidazo[1,2-a]pyridin-3-yl)methanol.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_route_a Route A: via Aldehyde cluster_route_b Route B: via Ester A_start 2-Aminopyridine + Propargyl Alcohol A_precursor Imidazo[1,2-a]pyridine-3-carbaldehyde A_start->A_precursor AgOTf, MeCN A_product (Imidazo[1,2-a]pyridin-3-yl)methanol A_precursor->A_product NaBH4, EtOH B_start 2-Aminopyridine + DMF-DMA B_intermediate N-pyridylformamidine intermediate B_start->B_intermediate B_precursor Ethyl Imidazo[1,2-a]pyridine-3-carboxylate B_intermediate->B_precursor Ethyl bromoacetate, K2CO3 B_product (Imidazo[1,2-a]pyridin-3-yl)methanol B_precursor->B_product LiAlH4, THF

References

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against cancer cell lines, with a special focus on the influence of substitution patterns on their anti-proliferative activity. While direct and extensive comparative studies on Imidazo[1,2-a]pyridin-3-ylmethanol and its specific derivatives are limited in the current literature, this guide synthesizes available data on a broader range of substituted imidazo[1,2-a]pyridines to inform researchers and drug development professionals on the structure-activity relationships (SAR) that govern their anticancer potential.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold for Anticancer Drug Discovery

The fused bicyclic heterocyclic system of imidazo[1,2-a]pyridine has attracted significant attention from medicinal chemists due to its presence in several clinically used drugs and its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The planar nature of this scaffold and its ability to be readily functionalized at various positions make it an ideal starting point for the design of novel therapeutic agents.

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interact with various cellular targets crucial for cancer cell proliferation and survival. One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many types of cancer.

Impact of Substitution Patterns on Cytotoxicity: A Structure-Activity Relationship Overview

The cytotoxic potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. While a comprehensive SAR study for the 3-ylmethanol series is not yet available, analysis of various derivatives from the literature provides valuable insights into the structural requirements for potent anticancer activity.

Substitutions at the C2 and C3 Positions

Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring have been shown to significantly influence cytotoxicity. For instance, a study on 3-aminoimidazo[1,2-α]pyridine derivatives demonstrated that a compound with a nitro group at the C2 position and a p-chlorophenyl group at the C3 position exhibited the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM.[1] In contrast, another derivative with a tolyl moiety at C2 and a p-chlorophenyl amine at C3 was found to be a promising agent against the B16F10 melanoma cell line (IC50 = 21.75 ± 0.81 µM).[1]

These findings underscore the critical role of electronic and steric factors of the substituents at these positions in determining both the potency and the cancer cell line selectivity of these compounds.

Substitutions at Other Positions

Derivatization at other positions of the imidazo[1,2-a]pyridine scaffold has also yielded compounds with significant cytotoxic effects. For example, a series of novel imidazo[1,2-a]pyridine hybrids, where the core was functionalized at the C2 position with a benzoic acid moiety further derivatized with various amines and anilines, showed promising activity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines.[2][3] Notably, one of these hybrids, HB9, displayed a lower IC50 value (50.56 μM) against A549 cells than the standard chemotherapeutic drug cisplatin (IC50 of 53.25 μM).[2][3] Another compound from this series, HB10, was more active against HepG2 cells (IC50 of 51.52 μM) compared to cisplatin (IC50 of 54.81 μM).[2][3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as reported in the literature. This data provides a snapshot of the potential of this scaffold and highlights the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12 C2: Nitro group, C3: p-chlorophenylHT-29 (Colon)4.15 ± 2.93[1]
Compound 14 C2: Tolyl moiety, C3: p-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[1]
HB9 C2: 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeA549 (Lung)50.56[2][3]
HB10 C2: 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeHepG2 (Liver)51.52[2][3]
IP-5 Not specified in abstractHCC1937 (Breast)45[4][5]
IP-6 Not specified in abstractHCC1937 (Breast)47.7[4][5]
Compound 6 Not specified in abstractA375 & WM115 (Melanoma)<12[6]

Mechanistic Insights: Inhibition of the PI3K/AKT/mTOR Pathway

Several studies have suggested that the cytotoxic effects of certain imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Imidazo_derivative Imidazo[1,2-a]pyridine Derivative Imidazo_derivative->PI3K inhibits

Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Cell Viability Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel anticancer agents. The available data clearly indicate that the cytotoxic activity of these compounds can be finely tuned by modifying the substitution patterns on the heterocyclic core. While this guide provides a comparative overview based on the current literature, further research is warranted to fully elucidate the structure-activity relationships, particularly for derivatives of this compound.

Future studies should focus on:

  • Systematic derivatization: Synthesizing and evaluating a focused library of this compound derivatives to establish a clear SAR.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer.

By pursuing these research avenues, the full therapeutic potential of Imidazo[1,2-a]pyridine derivatives as effective and selective anticancer drugs can be realized.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[1,2-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Your Safety

Imidazo[1,2-a]pyridine and its derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1][2][3] Imidazo[1,2-a]pyridin-3-ylmethanol is a key building block within this chemical family.[4][5] While its potential is significant, our primary commitment is to the safety of the researchers who handle it. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with not just the "what," but the "why," ensuring each step is a self-validating component of a robust safety protocol.

Hazard Assessment: A Data-Driven Approach to an Uncharacterized Compound

To date, comprehensive toxicological data for this compound itself is not thoroughly established.[6] In such cases, a prudent and scientifically rigorous approach is to assess the hazards of structurally similar compounds. Safety Data Sheets (SDS) for related imidazo[1,2-a]pyridine derivatives consistently highlight several key risks:

  • Skin Irritation: Classified as a Category 2 skin irritant.[7]

  • Serious Eye Irritation: Classified as a Category 2 eye irritant.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7][8][9]

Furthermore, the parent pyridine ring system is known to be toxic, flammable, and a skin and respiratory irritant.[10][11][12] Therefore, we must operate under the assumption that this compound presents, at a minimum, these hazards. This conservative assessment forms the logical basis for the stringent PPE protocols outlined below.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

Before we address specific PPE, it is crucial to contextualize its role within the universally accepted hierarchy of safety controls. PPE is the last line of defense, employed after higher-level controls have been implemented.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective) PPESelection Start Task Assessment: Handling this compound EngControl Is work performed in a certified chemical fume hood? Start->EngControl StopWork STOP WORK Consult EHS. Do not proceed. EngControl->StopWork No BasePPE Base PPE Required: - FR Lab Coat - Closed-toe shoes - Long pants EngControl->BasePPE Yes EyeProtection Select Eye Protection BasePPE->EyeProtection Goggles Chemical Splash Goggles EyeProtection->Goggles Routine/Low Volume FaceShield Goggles + Face Shield EyeProtection->FaceShield High Volume/Risk HandProtection Select Hand Protection Goggles->HandProtection FaceShield->HandProtection Nitrile Nitrile Gloves (Single Pair) HandProtection->Nitrile Incidental Contact DoubleNitrile Double Nitrile Gloves or Heavy Duty HandProtection->DoubleNitrile Extended Contact Proceed Proceed with Caution Nitrile->Proceed DoubleNitrile->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-3-ylmethanol
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.